molecular formula C5H11Cl2N3 B1391233 C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride CAS No. 1185299-87-9

C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride

Cat. No.: B1391233
CAS No.: 1185299-87-9
M. Wt: 184.06 g/mol
InChI Key: IBVDXCPXZDTYHJ-UHFFFAOYSA-N
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Description

C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride is a useful research compound. Its molecular formula is C5H11Cl2N3 and its molecular weight is 184.06 g/mol. The purity is usually 95%.
The exact mass of the compound C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-methylpyrazol-3-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.2ClH/c1-8-5(4-6)2-3-7-8;;/h2-3H,4,6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVDXCPXZDTYHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185299-87-9
Record name 1-(1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride
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Foundational & Exploratory

Unambiguous Structure Elucidation of C-(2-Methyl-2H-pyrazol-3-yl)-methylamine Dihydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Precise Molecular Architecture

In the landscape of modern drug discovery and development, the unequivocal determination of a molecule's three-dimensional structure is a foundational pillar of scientific rigor. C-(2-Methyl-2H-pyrazol-3-yl)-methylamine dihydrochloride, a heterocyclic amine, represents a class of compounds with significant potential in medicinal chemistry due to the versatile nature of the pyrazole scaffold.[1][2] The biological activity of such molecules is intrinsically linked to their precise atomic arrangement. Therefore, a robust and multi-faceted approach to structure elucidation is not merely a procedural step but a critical determinant of a research program's success. This guide provides a comprehensive, field-proven framework for the definitive structural characterization of C-(2-Methyl-2H-pyrazol-3-yl)-methylamine dihydrochloride, leveraging a suite of modern analytical techniques.

The primary challenge in the structural analysis of this molecule lies in the unambiguous assignment of the substituents on the pyrazole ring and the confirmation of the dihydrochloride salt form. This guide will detail a logical workflow, from fundamental analysis to advanced spectroscopic and crystallographic techniques, ensuring a self-validating system of protocols for researchers, scientists, and drug development professionals.

Workflow for Structure Elucidation

A sequential and integrated analytical approach is paramount for an efficient and accurate structure determination. The following workflow outlines the logical progression of experiments, where each step provides complementary information to build a complete structural picture.

G cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Definitive Structure Elemental_Analysis Elemental Analysis (CHN) MS Mass Spectrometry (ESI-MS) Elemental_Analysis->MS FTIR FT-IR Spectroscopy MS->FTIR NMR Multinuclear NMR (1H, 13C, DEPT) FTIR->NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) NMR->2D_NMR XRay Single-Crystal X-ray Crystallography 2D_NMR->XRay

Caption: A logical workflow for the structure elucidation of C-(2-Methyl-2H-pyrazol-3-yl)-methylamine dihydrochloride.

Part 1: Foundational Analysis - Elemental Composition and Molecular Mass

Elemental Analysis (CHN)

Rationale: Elemental analysis provides the empirical formula of the compound by determining the percentage composition of carbon, hydrogen, and nitrogen. This is a fundamental first step to verify the atomic constituents of the synthesized molecule and its purity. For a dihydrochloride salt, the theoretical percentages are calculated for the entire formula unit, including the two molecules of HCl.

Expected Data:

ElementTheoretical % for C₅H₁₁N₃·2HCl
Carbon (C)30.32%
Hydrogen (H)6.61%
Nitrogen (N)21.21%

Protocol:

  • A precisely weighed sample (2-3 mg) of the dried compound is combusted in a high-oxygen environment.

  • The resulting gases (CO₂, H₂O, and N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.

  • The experimental percentages are compared against the theoretical values to confirm the empirical formula.

High-Resolution Mass Spectrometry (HRMS)

Rationale: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar and salt compounds. It allows for the determination of the molecular weight of the free base by observing the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to confirm the molecular formula.

Expected Data:

IonTheoretical m/z for C₅H₁₁N₃
[M+H]⁺126.1026

Protocol:

  • Prepare a dilute solution of the sample in a suitable solvent such as methanol or water.

  • Infuse the solution into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Acquire the mass spectrum in positive ion mode. The observed accurate mass of the [M+H]⁺ ion should be within a narrow tolerance (typically < 5 ppm) of the theoretical value.[3]

Part 2: Spectroscopic Characterization - Unveiling the Molecular Framework

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For C-(2-Methyl-2H-pyrazol-3-yl)-methylamine dihydrochloride, key vibrational bands for the amine salt, aromatic C-H, and C=N bonds are expected. The broad absorption band for the N-H stretching in the amine hydrochloride is a characteristic feature.[4]

Expected Data:

Wavenumber (cm⁻¹)Assignment
3400-2500 (broad)N-H stretch (from -NH₃⁺)
~3100Aromatic C-H stretch (pyrazole ring)
~2950Aliphatic C-H stretch (methyl groups)
~1600C=N stretch (pyrazole ring)
~1550N-H bend (from -NH₃⁺)

Protocol:

  • Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide.

  • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will allow for the complete assignment of all proton and carbon signals and establish the connectivity of the atoms within the molecule.

¹H NMR Spectroscopy: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons.

¹³C NMR Spectroscopy: Reveals the number of different types of carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Spectroscopy:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the overall connectivity of the molecule.

Expected NMR Data (in D₂O, chemical shifts are approximate):

Signal¹H δ (ppm)¹³C δ (ppm)Key HMBC Correlations
Pyrazole H-4~6.5~105C-3, C-5
Pyrazole H-5~7.8~130C-3, C-4, N-CH₃
-CH₂-~4.2~45C-3, Pyrazole C-4
N-CH₃~3.9~40Pyrazole C-3, Pyrazole C-5

NMR Correlation Diagram:

G cluster_0 cluster_1 H4 H-4 (~6.5 ppm) C3 C-3 H4->C3 HMBC C4 C-4 (~105 ppm) H4->C4 HSQC C5 C-5 (~130 ppm) H4->C5 H5 H-5 (~7.8 ppm) H5->C3 H5->C4 H5->C5 C_NCH3 N-CH₃ (~40 ppm) H5->C_NCH3 CH2 -CH₂- (~4.2 ppm) CH2->C3 CH2->C4 C_CH2 -CH₂- (~45 ppm) CH2->C_CH2 NCH3 N-CH₃ (~3.9 ppm) NCH3->C3 NCH3->C5 NCH3->C_NCH3

Caption: Expected 2D NMR correlations for C-(2-Methyl-2H-pyrazol-3-yl)-methylamine.

Protocol:

  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Acquire ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[5]

  • Process and analyze the spectra to assign all signals and confirm the molecular structure.

Part 3: Definitive Confirmation - Single-Crystal X-ray Crystallography

Rationale: While spectroscopic methods provide powerful evidence for the molecular structure, single-crystal X-ray crystallography provides the unambiguous, three-dimensional arrangement of atoms in the solid state.[6][7] This technique can definitively confirm the connectivity, stereochemistry, and the presence of the chloride counter-ions, thus validating the dihydrochloride salt form.

Protocol:

  • Grow suitable single crystals of the compound. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Mount a single crystal on a goniometer and place it in the X-ray beam of a diffractometer.[8]

  • Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Solve and refine the crystal structure using appropriate software to obtain the final molecular structure, including bond lengths, bond angles, and crystal packing information.

Conclusion: A Self-Validating Approach to Structural Integrity

The comprehensive structure elucidation of C-(2-Methyl-2H-pyrazol-3-yl)-methylamine dihydrochloride is achieved through a synergistic application of analytical techniques. Elemental analysis and high-resolution mass spectrometry confirm the molecular formula. FT-IR spectroscopy identifies the key functional groups, particularly the amine hydrochloride. A full suite of 1D and 2D NMR experiments establishes the precise connectivity of the molecular framework. Finally, single-crystal X-ray crystallography provides the definitive and unambiguous three-dimensional structure. This multi-faceted, self-validating approach ensures the highest level of scientific integrity and provides a solid foundation for further research and development activities involving this promising molecule.

References

  • Chem-Impex. 2H-Pyrazol-3-yl-methylamine hydrochloride. [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 139. [Link]

  • PubChem. 2-Methyl-2H-pyrazol-3-ylamine. [Link]

  • Al-Majedy, Y. K., et al. (2020). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. Journal of Chemistry, 2020, 8870383. [Link]

  • Royal Society of Chemistry. (2019). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. [Link]

  • Journal of Chromatographic Science. (1974). Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Oxford Academic. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

  • Semantic Scholar. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES Wol. [Link]

  • Royal Society of Chemistry. (2020). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers. [Link]

  • ResearchGate. (2021). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. [Link]

  • ACS Publications. (1966). Separation and Identification of Derivatives of Biologic Amines by Gas-Liquid Chromatography. Analytical Chemistry. [Link]

  • ACS Publications. (2023). Dense and Durable Energetics: Pyrazine-Coupled Oxadiazole Frameworks. Organic Letters. [Link]

  • ResearchGate. (2017). Synthesis of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes. [Link]

  • PubMed. (2009). Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor. [Link]

  • ResearchGate. (2016). Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. [Link]

  • Journal of Chromatographic Science. (1974). Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. [Link]

  • Semantic Scholar. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-But-Bocanegra-Huertas-Castillo/8b58a183d2e96495b462945d8b6716a506540c1e]([Link]

  • ResearchGate. (2015). Crystal and Molecular Structure Analysis of 2-Methylimidazole. [Link]

  • National Institute of Standards and Technology. (2022). Characterization of the Trimethylsilyl Derivatives of 6‐Amino‐3‐methyl‐1,4‐diphenyl‐1,4‐dihydropyrano[2,3‐c]pyra. [Link]

  • Semantic Scholar. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. [Link]

  • MDPI. (2022). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. [Link]

Sources

An In-depth Technical Guide to the Synthesis of C-(2-Methyl-2H-pyrazol-3-yl)-methylamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Substituted Pyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, valued for its versatile biological activities which include anti-inflammatory, analgesic, and anti-cancer properties. The specific compound, C-(2-Methyl-2H-pyrazol-3-yl)-methylamine dihydrochloride, represents a key building block for the synthesis of more complex pharmaceutical agents. Its structure, featuring a methylated pyrazole ring and a methylamine substituent, offers multiple points for further chemical modification, making it a valuable intermediate for creating libraries of potential drug candidates. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound, detailing the rationale behind the chosen methodologies and offering practical, step-by-step protocols for its successful preparation.

Retrosynthetic Analysis and Pathway Design

A logical retrosynthetic analysis of the target molecule, C-(2-Methyl-2H-pyrazol-3-yl)-methylamine dihydrochloride (I), suggests a pathway that hinges on the formation of a key aldehyde intermediate. The dihydrochloride salt can be readily formed from the free amine (II) in the final step. The methylamine group on (II) can be installed via the reductive amination of a pyrazole-3-carbaldehyde (III). This aldehyde is, in turn, accessible through the formylation of N-methylated pyrazole (IV), which itself originates from the parent pyrazole heterocycle (V).

G I C-(2-Methyl-2H-pyrazol-3-yl)-methylamine dihydrochloride II (2-Methyl-2H-pyrazol-3-yl)methanamine (Free Base) I->II Salt Formation III 2-Methyl-2H-pyrazole-3-carbaldehyde II->III Reductive Amination IV 2-Methyl-2H-pyrazole III->IV Formylation (Vilsmeier-Haack) V Pyrazole IV->V N-Methylation

Caption: Retrosynthetic pathway for the target compound.

This three-stage approach is strategically sound as it utilizes well-established and high-yielding chemical transformations, allowing for the reliable synthesis and purification of each intermediate.

Stage 1: Synthesis of 2-Methyl-2H-pyrazole

The initial step involves the methylation of the pyrazole ring. The N-methylation of pyrazoles can be challenging due to the presence of two reactive nitrogen atoms, often leading to a mixture of N1 and N2 isomers.[1] For this synthesis, achieving a good yield of the desired 2-methyl-2H-pyrazole isomer is crucial.

Methodology: Regioselective N-Methylation

While various methods exist, a common approach involves the deprotonation of pyrazole with a suitable base followed by reaction with a methylating agent. The choice of solvent and counter-ion can influence the regioselectivity of the reaction.

Experimental Protocol:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.05 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of pyrazole (1.0 eq.) in anhydrous THF is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases.

  • The mixture is cooled back to 0 °C, and methyl iodide (1.1 eq.) is added dropwise.

  • The reaction is stirred at room temperature overnight.

  • The reaction is carefully quenched by the slow addition of water.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting crude product, typically a mixture of 1-methyl-1H-pyrazole and 2-methyl-2H-pyrazole, is purified by fractional distillation to isolate the desired 2-methyl-2H-pyrazole isomer.

Stage 2: Synthesis of 2-Methyl-2H-pyrazole-3-carbaldehyde

The introduction of a formyl group onto the N-methylated pyrazole ring is most effectively achieved via the Vilsmeier-Haack reaction.[2][3][4] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic and heteroaromatic rings.[5]

Causality Behind the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is an excellent choice for this transformation due to its reliability and the electron-rich nature of the pyrazole ring. The N-methyl group enhances the nucleophilicity of the ring, facilitating electrophilic substitution. The reaction proceeds via the formation of a chloroiminium ion (Vilsmeier reagent), which acts as the electrophile.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation DMF DMF Vilsmeier_Reagent Chloroiminium Ion (Vilsmeier Reagent) DMF->Vilsmeier_Reagent Reacts with POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt N_Methylpyrazole 2-Methyl-2H-pyrazole N_Methylpyrazole->Iminium_Salt Electrophilic Attack Aldehyde 2-Methyl-2H-pyrazole-3-carbaldehyde Iminium_Salt->Aldehyde Hydrolysis

Sources

The Pyrazole Methylamine Scaffold: A Privileged Motif for Targeting Diverse Biological Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Pyrazole Ring in Drug Discovery

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its capacity to serve as a bioisostere for other aromatic systems like benzene and imidazole, have rendered it a "privileged scaffold" in drug design.[1][2] This versatility has led to the development of a multitude of approved drugs containing the pyrazole core, targeting a wide array of clinical conditions from inflammation and cancer to cardiovascular and central nervous system disorders.[1][3][4]

This technical guide focuses specifically on pyrazole methylamine derivatives, a subset of pyrazole-containing compounds that incorporate a methylamine or a related amino group. This addition often enhances interactions with biological targets, improves pharmacokinetic properties, and provides a handle for further chemical modification. We will delve into the key biological targets of these derivatives, the underlying mechanisms of action, and the experimental workflows employed to validate these interactions.

Key Biological Targets and Mechanisms of Action

Pyrazole methylamine derivatives have demonstrated inhibitory activity against a range of important biological targets, primarily within the enzyme and receptor superfamilies. The following sections will explore some of the most significant target classes.

Kinases: Modulating Cellular Signaling Cascades

Protein kinases play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazole scaffold has proven to be an exceptional framework for designing potent and selective kinase inhibitors.[5]

Mechanism of Action: CDKs are a family of serine/threonine kinases that control the progression of the cell cycle.[6] Inhibitors of CDKs can induce cell cycle arrest and apoptosis in cancer cells. Pyrazole derivatives, including those with aminopyrazole moieties, have been developed as potent CDK inhibitors.[5][6][7][8] They typically function as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of key substrates like the retinoblastoma (Rb) protein.[6] This blockade of Rb phosphorylation halts the cell cycle, often at the G1/S or G2/M transition.[6]

Featured Derivative Class: N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have been identified as potent CDK2 inhibitors. Bioisosteric replacement of a phenylsulfonamide moiety with pyrazole derivatives led to compounds with high inhibitory activity against CDK2/cyclin A2.[5]

Experimental Workflow: Validating CDK Inhibition

A typical workflow to validate a novel pyrazole methylamine derivative as a CDK inhibitor would involve a multi-tiered approach, starting with in vitro biochemical assays and progressing to cell-based and in vivo studies.

CDK_Inhibition_Workflow cluster_invitro In Vitro Assays cluster_cell Cell-Based Assays cluster_invivo In Vivo Models a Biochemical Kinase Assay (e.g., LanthaScreen™) b Selectivity Profiling (Kinase Panel) a->b c Cell Proliferation Assay (e.g., MTS, CellTiter-Glo®) a->c d Target Engagement Assay (e.g., NanoBRET™) c->d e Cell Cycle Analysis (Flow Cytometry) d->e f Western Blot Analysis (p-Rb, Apoptosis Markers) e->f g Xenograft Tumor Model (e.g., in nude mice) f->g h Pharmacokinetic Studies g->h

Caption: Workflow for validating CDK inhibitors.

Mechanism of Action: The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are crucial mediators of cytokine signaling.[9] They are involved in hematopoiesis and immune responses.[9] Dysregulation of the JAK-STAT pathway is implicated in myeloproliferative neoplasms and autoimmune diseases.[9][10] Pyrazole-containing compounds, such as Ruxolitinib, are potent JAK inhibitors that bind to the ATP-binding site of JAK1 and JAK2, blocking the downstream phosphorylation of STAT proteins and subsequent gene transcription.[9][11][12]

Featured Derivative Class: 1H-pyrazolo[3,4-d]pyrimidin-4-amino derivatives have been synthesized and optimized as potent JAK2 inhibitors.[11] The introduction of a substituted pyrazole moiety was a key optimization step. Thiazol-2-yl amine has also been explored as a bioisosteric replacement for pyrazol-3-yl amine in the development of selective JAK2 inhibitors.[13]

Mechanism of Action: p38 MAPK is a serine/threonine kinase involved in inflammatory responses.[14][15] It plays a central role in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[14] Pyrazole urea-based compounds have been developed as potent and selective p38 MAPK inhibitors.[16] These inhibitors often bind to a distinct allosteric site, inducing a conformational change that locks the kinase in an inactive state.[16]

Featured Derivative Class: N-pyrazole, N'-aryl ureas are a well-established class of p38 MAPK inhibitors.[16]

Mechanism of Action: AXL is a receptor tyrosine kinase that plays a significant role in tumor growth, metastasis, and drug resistance.[17][18][19] Overexpression of AXL is associated with a poor prognosis in various cancers.[19] 3-aminopyrazole derivatives have been discovered as new, potent, and selective AXL kinase inhibitors.[17] These compounds act as ATP-competitive inhibitors, blocking AXL signaling and thereby inhibiting cancer cell proliferation and invasion.[17]

Featured Derivative Class: 3-aminopyrazole derivatives have shown potent AXL inhibitory activity.[17] Additionally, pyrazole-indazole derivatives have been synthesized as AXL inhibitors.[20]

Mechanism of Action: The Trk family of neurotrophin receptors (TrkA, TrkB, and TrkC) are essential for the development and maintenance of the nervous system.[21] Aberrant Trk signaling, often due to gene fusions, is a driver of various cancers.[21][22] Pyrazole-based compounds have been developed as pan-Trk inhibitors, effectively blocking the ATP-binding site and inhibiting downstream signaling pathways like PI3K/MAPK/PLCγ.[22][23]

Featured Derivative Class: Pyrazolo-thieno[3,2-d]pyrimidinylamino-phenyl acetamides have been identified as type-II pan-Trk inhibitors.[23]

Phosphodiesterases (PDEs): Regulating Second Messengers

Mechanism of Action: Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby regulating a wide range of cellular processes. PDE4 is a particularly attractive target for inflammatory diseases due to its role in modulating the activity of immune cells. PDE4 inhibitors increase intracellular cAMP levels, leading to the suppression of pro-inflammatory mediators. Pyrazole and pyrazolopyridine derivatives have been developed as potent and selective PDE4 inhibitors.[24][25][26][27][28]

Featured Derivative Class: Pyrazolo[1,5-a]pyridines have been designed as selective PDE4 inhibitors with anti-inflammatory activity.[28]

Cyclooxygenases (COX): Targeting Inflammation and Pain

Mechanism of Action: Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is induced during inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Several pyrazole-containing compounds, such as celecoxib, phenylbutazone, and metamizole, are well-known COX inhibitors.[1][29] Methylamine pyrazole derivatives have been investigated for their ability to selectively inhibit COX-2, aiming to provide anti-inflammatory effects with reduced gastrointestinal side effects associated with COX-1 inhibition.[30]

Featured Derivative Class: Methylamine pyrazole derivatives have been explored as selective COX-2 inhibitors.[30]

Data Summary: Inhibitory Activities of Pyrazole Derivatives

Target ClassSpecific TargetRepresentative Pyrazole Derivative ClassPotency Range (IC50/Ki)Reference
Kinases CDK2N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines5 nM (Ki)[5]
JAK1/21H-pyrazolo[3,4-d]pyrimidin-4-amino derivativesVaries[11]
p38 MAPKN-pyrazole, N'-aryl ureasVaries[16]
AXL3-aminopyrazole derivatives1.6 nM (IC50)[17]
TrkAPyrazolo-thieno[3,2-d]pyrimidinylamino-phenyl acetamidesVaries[23]
Phosphodiesterases PDE4Pyrazolo[1,5-a]pyridinesVaries[28]
Cyclooxygenases COX-2Methylamine pyrazole derivativesVaries[30]

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Objective: To determine the inhibitory potency (IC50) of a pyrazole methylamine derivative against a specific protein kinase.

Principle: This assay is a competitive binding assay that measures the displacement of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) from the kinase active site by the test compound. The assay uses a europium (Eu)-labeled anti-tag antibody that binds to the kinase and a fluorescent tracer that binds to the kinase's ATP site. Binding of the tracer to the kinase results in a high degree of Förster Resonance Energy Transfer (FRET) between the Eu-labeled antibody and the tracer. A test compound that binds to the kinase active site will displace the tracer, leading to a decrease in the FRET signal.

Materials:

  • Purified, tagged protein kinase (e.g., GST-CDK2/cyclin A)

  • Eu-anti-tag antibody (e.g., Eu-anti-GST antibody)

  • Fluorescent kinase tracer (specific for the kinase of interest)

  • Test pyrazole methylamine derivative

  • Assay buffer

  • 384-well microplate

  • Plate reader capable of time-resolved FRET measurements

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • In a 384-well plate, add the kinase and the Eu-anti-tag antibody mixture.

  • Add the serially diluted test compound or vehicle control to the wells.

  • Incubate for a specified time at room temperature to allow the compound to bind to the kinase.

  • Add the fluorescent tracer to all wells.

  • Incubate for another specified time at room temperature to allow the binding to reach equilibrium.

  • Read the plate on a FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the Eu-antibody).

  • Calculate the emission ratio (665 nm / 615 nm).

  • Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of a pyrazole methylamine derivative on cell cycle progression in a cancer cell line.

Principle: This method utilizes a fluorescent dye, such as propidium iodide (PI), that stoichiometrically binds to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content. By analyzing a population of cells with a flow cytometer, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test pyrazole methylamine derivative

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed the cancer cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound or vehicle control for a specified period (e.g., 24, 48 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer.

  • Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

Conclusion and Future Perspectives

The pyrazole methylamine scaffold has proven to be a remarkably fruitful starting point for the discovery of potent and selective modulators of a wide range of biological targets. The derivatives discussed in this guide, particularly the kinase inhibitors, highlight the potential of this chemical class in addressing unmet medical needs in oncology, inflammation, and other therapeutic areas.

Future research in this field will likely focus on several key areas:

  • Enhanced Selectivity: Designing derivatives with even greater selectivity for their intended target over closely related proteins to minimize off-target effects and improve safety profiles.

  • Novel Target Identification: Employing chemoproteomics and other advanced techniques to identify new biological targets for pyrazole methylamine derivatives.

  • Targeted Drug Delivery: Developing strategies to deliver these compounds specifically to diseased tissues, thereby increasing efficacy and reducing systemic toxicity.

  • Combinatorial Therapies: Investigating the synergistic effects of pyrazole methylamine derivatives with other therapeutic agents to overcome drug resistance and improve treatment outcomes.

The continued exploration of the chemical space around the pyrazole methylamine core, coupled with a deeper understanding of its interactions with biological systems, promises to yield a new generation of innovative therapeutics.

References

  • Rohilkhand University, Bareilly, U.P., India. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.
  • Current status of pyrazole and its biological activities. PubMed Central.
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed Central.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.
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  • Metamizole. Wikipedia.
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  • Discovery of pyrazolo-thieno[3,2-d]pyrimidinylamino-phenyl acetamides as type-II pan-tropomyosin receptor kinase (TRK) inhibitors: Design, synthesis, and biological evaluation. PubMed.
  • Structure-based drug discovery of novel fused-pyrazolone carboxamide derivatives as potent and selective AXL inhibitors. National Institutes of Health.
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  • Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors. ResearchGate.
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  • Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity. PubMed.
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Methodological & Application

Application Notes & Protocols: C-(2-Methyl-2H-pyrazol-3-yl)-methylamine Dihydrochloride in the Synthesis of Novel Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant and growing challenge in global health. A key pathological driver in many of these conditions is chronic neuroinflammation, oxidative stress, and aberrant kinase signaling, leading to progressive neuronal loss.[1][2] The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates for its metabolic stability and versatile biological activity.[1][3] This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the strategic use of C-(2-Methyl-2H-pyrazol-3-yl)-methylamine dihydrochloride , a versatile and high-value building block, in the synthesis of novel neuroprotective agents. We will explore its mechanistic rationale, provide validated synthetic protocols, and discuss characterization and quality control methodologies.

Introduction: The Strategic Value of the Pyrazole Moiety in Neuroprotection

The pyrazole ring system is a five-membered diazole heterocycle that serves as an indispensable anchor for the development of new drugs.[1][4] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal scaffold for designing targeted therapies. In the context of neurodegeneration, pyrazole derivatives have been successfully developed to modulate a range of pathological targets:

  • Enzyme Inhibition: Many pyrazole-containing molecules act as potent inhibitors of enzymes implicated in neurodegeneration, such as monoamine oxidases (MAO-A/B) and acetylcholinesterase (AChE).[1] Inhibition of these enzymes can restore neurotransmitter balance and is a clinically validated strategy for symptomatic relief in Alzheimer's and Parkinson's disease.

  • Anti-inflammatory and Antioxidant Activity: Chronic neuroinflammation, mediated by activated microglia, and oxidative stress from reactive oxygen species (ROS) are hallmarks of neurodegenerative disease progression.[2][5] Pyrazole derivatives have been shown to inhibit pro-inflammatory mediators like TNF-α and NF-κB and to mitigate oxidative damage by inhibiting enzymes like NADPH oxidase.[6][7]

  • Kinase Modulation: Aberrant activity of protein kinases, such as Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), is linked to impaired synaptic plasticity and memory function.[8] Specific pyrazole derivatives have been designed to modulate these kinases, thereby enhancing long-term potentiation (LTP) and memory.[8]

C-(2-Methyl-2H-pyrazol-3-yl)-methylamine dihydrochloride (herein referred to as CMPM Dihydrochloride ) is a particularly useful synthon. The primary amine provides a reactive handle for a wide array of chemical transformations, allowing for its facile incorporation into larger, more complex molecules designed to interact with specific biological targets.

Compound Profile: CMPM Dihydrochloride
IUPAC Name C-(2-Methyl-2H-pyrazol-3-yl)-methylamine dihydrochloride
CAS Number Not widely available; related structures exist.
Molecular Formula C₅H₁₁Cl₂N₃
Molecular Weight 184.07 g/mol
Appearance Off-white to white crystalline powder.[9]
Storage Store at 0-8°C, desiccated.[9]

Mechanistic Rationale & Target Design

The primary amine of CMPM is a nucleophile that can be used to form amide, sulfonamide, or urea linkages, or participate in C-N bond-forming cross-coupling reactions. This allows for the "decoration" of the pyrazole core with other pharmacophores to create multi-target-directed ligands.

A common strategy in neuroprotective drug design is to couple a neuropharmacologically active core (like pyrazole) with a moiety that can address a specific pathological cascade, such as inflammation or oxidative stress. For this guide, we will focus on a validated and highly effective reaction: amide bond formation to synthesize a hypothetical, yet representative, neuroprotective agent, NPZ-42 .

G cluster_0 Core Building Block cluster_1 Targeting Moiety cluster_2 Synthetic Strategy cluster_3 Final Compound CMPM CMPM Dihydrochloride (Starting Material) Coupling Amide Coupling (HATU, DIPEA) CMPM->Coupling CarboxylicAcid Activated Carboxylic Acid (e.g., Ferulic Acid derivative) Addresses Oxidative Stress CarboxylicAcid->Coupling NPZ42 Neuroprotective Agent NPZ-42 (Pyrazole-Amide Conjugate) Coupling->NPZ42 Forms stable amide bond BiologicalTarget Biological Target NPZ42->BiologicalTarget Interacts with (e.g., NF-κB pathway)

Detailed Experimental Protocols

This section provides a step-by-step guide for the synthesis, purification, and characterization of a novel neuroprotective agent using CMPM Dihydrochloride.

Protocol 1: Free-Basing of CMPM Dihydrochloride

Rationale: The starting material is a dihydrochloride salt. The primary amine is protonated and therefore not nucleophilic. To make it reactive for amide coupling, it must be converted to its free base form. This is achieved by neutralization with a suitable base.

Materials:

  • C-(2-Methyl-2H-pyrazol-3-yl)-methylamine dihydrochloride (1.0 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel, round-bottom flask, magnetic stirrer

Procedure:

  • Suspend CMPM Dihydrochloride (e.g., 1.84 g, 10.0 mmol) in DCM (50 mL) in a 250 mL separatory funnel.

  • Slowly add saturated aqueous NaHCO₃ solution (50 mL) to the suspension. Scientist's Note: Add the bicarbonate solution slowly to control the effervescence (CO₂ evolution).

  • Stopper the funnel and shake vigorously for 2-3 minutes, venting frequently to release pressure.

  • Allow the layers to separate. The aqueous layer will contain the NaCl salt, and the organic layer will contain the free amine.

  • Drain the lower organic (DCM) layer into a clean flask.

  • Extract the aqueous layer again with DCM (2 x 25 mL) to ensure complete recovery of the product.

  • Combine all organic extracts and dry over anhydrous Na₂SO₄ for 15-20 minutes.

  • Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator. Critical Step: Do not overheat the solution, as the free amine can be volatile. A water bath temperature of <30°C is recommended.

  • The resulting product, C-(2-Methyl-2H-pyrazol-3-yl)-methylamine (free base), should be a clear oil or low-melting solid and should be used immediately in the next step without further purification.

Protocol 2: HATU-Mediated Amide Coupling to Synthesize NPZ-42

Rationale: This protocol describes the coupling of the CMPM free base with a carboxylic acid. We use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. HATU is highly efficient, minimizes racemization for chiral acids, and operates under mild conditions, making it ideal for complex molecule synthesis. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to activate the HATU and scavenge the HCl produced during the reaction.

Materials:

  • CMPM free base (from Protocol 3.1, ~10.0 mmol, 1.0 eq)

  • 4-hydroxy-3-methoxy-cinnamic acid (Ferulic acid, an antioxidant moiety) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1M HCl, Saturated NaHCO₃, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the carboxylic acid (e.g., Ferulic acid, 2.14 g, 11.0 mmol) and HATU (4.56 g, 12.0 mmol) in anhydrous DMF (40 mL) in a round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • Stir the solution at room temperature for 10 minutes to pre-activate the carboxylic acid.

  • Add DIPEA (5.2 mL, 30.0 mmol) to the mixture.

  • In a separate flask, dissolve the crude CMPM free base (~10.0 mmol) in anhydrous DMF (10 mL).

  • Add the CMPM solution dropwise to the activated carboxylic acid mixture over 5 minutes.

  • Allow the reaction to stir at room temperature for 4-6 hours. Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate (150 mL) and water (100 mL).

  • Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ (2 x 50 mL), and finally with brine (1 x 50 mL). Rationale: The acid wash removes excess DIPEA, and the base wash removes any unreacted carboxylic acid.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude product is then purified by flash column chromatography on silica gel (e.g., using a gradient of 50-100% Ethyl Acetate in Hexanes) to yield the final product, NPZ-42.

G Start Start: CMPM Dihydrochloride FreeBase Protocol 3.1: Free-Basing (DCM, NaHCO3) Start->FreeBase Coupling Protocol 3.2: Amide Coupling (HATU, DIPEA, DMF) FreeBase->Coupling Immediate Use Workup Aqueous Workup (EtOAc, HCl, NaHCO3) Coupling->Workup Reaction Complete Purify Purification: Flash Chromatography Workup->Purify Characterize QC Analysis: NMR, LC-MS, HRMS Purify->Characterize Final Final Product: Pure NPZ-42 Characterize->Final Purity >98%

Characterization and Quality Control

Ensuring the identity and purity of the synthesized compound is critical for its use in biological assays.

Analytical Technique Purpose Expected Outcome for NPZ-42
¹H & ¹³C NMR Structural ElucidationPeaks corresponding to the pyrazole, methyl, methylene, and ferulate protons and carbons. Confirms covalent bond formation.
LC-MS Purity Assessment & Mass VerificationA single major peak in the chromatogram (purity >98%). The mass spectrum should show the [M+H]⁺ ion corresponding to the calculated molecular weight of NPZ-42.
HRMS Exact Mass DeterminationProvides high-resolution mass data to confirm the elemental composition of the molecule to within 5 ppm.

Self-Validation System: The combination of these techniques provides a self-validating system. NMR confirms the structure, LC confirms the purity, and HRMS confirms the elemental formula, leaving no ambiguity as to the identity and quality of the final compound.

Application in Neuroprotective Assays

Once synthesized and characterized, compounds like NPZ-42 can be evaluated for their neuroprotective potential in various in vitro and in vivo models.

  • Anti-Neuroinflammatory Assay: Test the ability of the compound to reduce the secretion of neurotoxic factors from immune-stimulated microglia-like cells (e.g., human THP-1 monocytic cells or murine BV-2 cells).[5][10] Key endpoints include measuring levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[5]

  • Antioxidant Capacity Assay: Evaluate the compound's ability to scavenge free radicals (e.g., using a DPPH assay) or inhibit lipid peroxidation in neuronal cell models under oxidative stress (e.g., H₂O₂-induced stress).[6]

  • Neuronal Viability Assay: Assess the compound's ability to protect neuronal cells (e.g., SH-SY5Y) from cytotoxic insults, such as exposure to glutamate, Aβ oligomers, or supernatants from activated microglia.[10]

Conclusion

C-(2-Methyl-2H-pyrazol-3-yl)-methylamine dihydrochloride is a highly valuable and versatile starting material for the synthesis of novel pyrazole-based neuroprotective agents. Its primary amine handle allows for straightforward incorporation into diverse molecular scaffolds through robust and well-established chemical reactions like amide coupling. The protocols and analytical methods described herein provide a reliable framework for researchers to synthesize and validate new chemical entities for the challenging but critical field of neurodegenerative drug discovery.

References

  • Ansari, A., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega. Available at: [Link]

  • Ciuffetta, G., et al. (2020). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. MDPI. Available at: [Link]

  • Port-Daniel, J., et al. (2008). A Pyrazole Derivative of Curcumin Enhances Memory. PubMed. Available at: [Link]

  • Li, X., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PubMed Central. Available at: [Link]

  • Kanwal, M., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. National Institutes of Health. Available at: [Link]

  • Sahu, J. K., et al. (2020). ROLE OF PYRAZOLE RING IN NEUROLOGICAL DRUG DISCOVERY. ResearchGate. Available at: [Link]

  • Feng, A., et al. (2023). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PubMed Central. Available at: [Link]

  • Feng, A., et al. (2023). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. ResearchGate. Available at: [Link]

  • Srikrishna, D., & Dubey, P. K. (2017). Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3-yl)-1-Phenyl-1H-Pyrazole-4-Carbaldehydes. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 2-Methyl-2H-pyrazol-3-ylamine. Retrieved from [Link]

  • Li, X., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). MDPI. Available at: [Link]

  • Johnson, R. W., et al. (2020). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. MDPI. Available at: [Link]

Sources

Application Note & Protocol: Characterizing Enzyme Inhibition by Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Here is the detailed application note and protocol for enzyme inhibition assays with pyrazole compounds.

Authored by: Gemini, Senior Application Scientist

Introduction

The pyrazole nucleus is a five-membered aromatic heterocycle that stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, allow it to form critical interactions within the active sites of various enzymes.[1] Consequently, pyrazole-containing molecules have been successfully developed as potent inhibitors for a wide range of enzyme targets, leading to FDA-approved drugs for conditions spanning from inflammation (Celecoxib, a COX-2 inhibitor) to cancer (Crizotinib, an ALK inhibitor) and cardiovascular disease (Apixaban, a Factor Xa inhibitor).[1][3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and analyze enzyme inhibition assays for pyrazole-based compounds. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and detail the necessary data analysis to determine key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and the mechanism of inhibition (MOI).

Scientific Background: The "Why" of Inhibition Assays

Understanding the principles of enzyme kinetics is paramount to designing a meaningful inhibition assay.[5] An enzyme (E) binds to its substrate (S) to form an enzyme-substrate complex (ES), which then proceeds to form the product (P) and the free enzyme. Inhibitors (I) interfere with this process.

The Pyrazole Advantage: The pyrazole ring is a versatile bioisostere for other aromatic rings like benzene or imidazole, often improving physicochemical properties such as solubility while reducing lipophilicity.[1] Its two adjacent nitrogen atoms are key: one can act as a hydrogen bond donor (similar to a pyrrole NH), while the other acts as a hydrogen bond acceptor (similar to a pyridine nitrogen). This duality enables pyrazole-containing compounds to form specific, high-affinity interactions with amino acid residues in an enzyme's active or allosteric site, leading to potent inhibition.[1]

Key Enzyme Targets for Pyrazole Compounds: Research has demonstrated the efficacy of pyrazole derivatives against numerous enzyme classes:

  • Oxidoreductases: Including Alcohol Dehydrogenase (ADH), where pyrazole itself is a classic inhibitor, and Xanthine Oxidase (XO), a target for gout therapy.[6][7][8][9][10]

  • Kinases: A major focus in oncology, with numerous pyrazole-based inhibitors targeting kinases like ALK, JAK, and Aurora kinases.[11][12]

  • Cyclooxygenases (COX): The anti-inflammatory drug Celecoxib is a selective COX-2 inhibitor built around a pyrazole core.[1][12]

  • Hydrolases: Including urease and various cholinesterases.[13]

Assay Design and Preliminary Validation

A robust assay is a self-validating one. Before screening compounds, the assay itself must be optimized to ensure the results are reliable and reproducible.

1. Reagent and Buffer Selection:

  • Rationale: Enzymes are highly sensitive to their environment. pH, ionic strength, and the presence of co-factors can dramatically affect activity.[5] The buffer system should maintain a stable pH at which the target enzyme exhibits optimal or near-optimal activity.

2. Enzyme Concentration and Substrate Linearity:

  • Rationale: The assay must operate in a range where the reaction rate is linear with respect to both time and enzyme concentration. This ensures that the measured inhibition is not an artifact of substrate depletion or enzyme instability.

  • Execution:

    • Enzyme Titration: Perform the assay with varying concentrations of the enzyme to find a concentration that yields a robust signal well above the background, within the linear range of the detection instrument.

    • Time Course: Select an enzyme concentration from the titration and measure product formation at multiple time points. The ideal assay duration is the period during which product formation is linear.

3. Vehicle (Solvent) Tolerance:

  • Rationale: Pyrazole compounds, like most small molecules, are typically dissolved in an organic solvent, most commonly Dimethyl Sulfoxide (DMSO). High concentrations of DMSO can denature enzymes and interfere with the assay.

  • Execution: Run the assay with a range of DMSO concentrations (e.g., 0.1% to 5%) to determine the maximum concentration that does not significantly affect enzyme activity. The final DMSO concentration in all wells (including controls) should be kept constant and below this determined threshold.

General Protocol for IC50 Determination

This protocol describes a typical workflow for determining the IC50 value of a pyrazole compound using a 96-well plate format and a spectrophotometric readout.

Workflow for Enzyme Inhibition Assay

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis prep_reagents Prepare Buffers, Enzyme, Substrate & Inhibitor Stocks plate_map Design Plate Map (Controls, Blanks, Inhibitors) prep_reagents->plate_map add_inhibitor Add Inhibitor Dilutions & Vehicle Control to Plate plate_map->add_inhibitor add_enzyme Add Enzyme Solution add_inhibitor->add_enzyme pre_incubate Pre-incubate Enzyme and Inhibitor add_enzyme->pre_incubate add_substrate Initiate Reaction: Add Substrate pre_incubate->add_substrate kinetic_read Measure Absorbance (Kinetic or Endpoint) add_substrate->kinetic_read calc_inhibition Calculate % Inhibition for each concentration kinetic_read->calc_inhibition plot_curve Plot % Inhibition vs. log[Inhibitor] calc_inhibition->plot_curve fit_model Fit Data using Non-linear Regression (4-Parameter) plot_curve->fit_model determine_ic50 Determine IC50 Value fit_model->determine_ic50

Caption: General workflow for an enzyme inhibition assay.

Step 1: Reagent Preparation
ReagentStock ConcentrationWorking ConcentrationSolvent/BufferScientist's Note
Enzyme 1 mg/mL (example)2X final concentrationAssay BufferPrepare fresh and keep on ice. The 2X concentration simplifies pipetting (adding equal volumes).
Substrate 100 mM (example)2X final concentrationAssay BufferEnsure substrate concentration is near its Michaelis constant (Km) for sensitive IC50 determination.
Pyrazole Inhibitor 10 mMSerial Dilutions (e.g., 100 µM to 1 nM)100% DMSOThe initial serial dilution is done in pure DMSO to prevent precipitation. Subsequent dilutions are in Assay Buffer.
Positive Control 1 mM (example)2X final concentrationAssay Buffer / DMSOUse a known inhibitor for the target enzyme to validate the assay's responsiveness.
Assay Buffer 1X1Xe.g., 50 mM Tris-HCl, pH 7.5The buffer composition is enzyme-specific and should be optimized.[5]
Step 2: Assay Execution in 96-Well Plate
  • Prepare Inhibitor Plate: Create a serial dilution of the pyrazole compound. A common method is to perform a 1:3 or 1:10 dilution series across a row of a 96-well plate in Assay Buffer, ensuring the DMSO concentration remains constant.

  • Aliquot Reagents: Use the plate map below as a guide. All volumes are examples and should be optimized.

Well Type1. Assay Buffer (µL)2. Inhibitor/Vehicle (µL)3. Enzyme (2X) (µL)Pre-Incubation (5-15 min)4. Substrate (2X) (µL)Total Volume (µL)
100% Activity (Vehicle)4010 (of Vehicle)50Yes100200
Test Compound 4010 (of Dilution)50Yes100200
Positive Control 4010 (of Pos. Ctrl)50Yes100200
Blank (No Enzyme)9010 (of Vehicle)0No100200
  • Pre-incubation: Add the inhibitor dilutions and vehicle controls to the appropriate wells. Add the 2X Enzyme solution to all wells except the blank. Gently mix and incubate the plate at the desired temperature (e.g., 30°C or 37°C) for 10-15 minutes.

    • Rationale: Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, which is especially important for slow-binding or irreversible inhibitors.

  • Initiate Reaction: Add the 2X Substrate solution to all wells to start the reaction.

  • Measure Activity: Immediately place the plate in a microplate reader and measure the change in absorbance over time (kinetic assay) or after a fixed time point (endpoint assay).

Case Study: Inhibition of Xanthine Oxidase (XO)

Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for treating gout.[9] Several pyrazole-based compounds have been investigated as XO inhibitors.[7][10][14]

  • Enzyme: Xanthine Oxidase (XO)

  • Substrate: Xanthine

  • Detection: The product, uric acid, can be monitored by the increase in absorbance at 295 nm.

  • Protocol Specifics:

    • Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.5.

    • Reagents:

      • Prepare XO in assay buffer.

      • Prepare Xanthine substrate in assay buffer (may require gentle warming to dissolve).

      • Prepare pyrazole test compound dilutions.

    • Procedure: Follow the general protocol above. Add XO and the pyrazole inhibitor to the wells and pre-incubate.

    • Initiation: Start the reaction by adding the xanthine solution.

    • Measurement: Monitor the rate of increase in absorbance at 295 nm.

Data Analysis and Interpretation

Calculating Percent Inhibition

First, correct the raw data by subtracting the rate of the blank (no enzyme) from all other readings. Then, calculate the percent inhibition for each inhibitor concentration using the following formula:

% Inhibition = 100 * (1 - (Rate of Test Well / Rate of 100% Activity Well))

Determining the IC50 Value

The IC50 is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[15]

  • Plotting: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Curve Fitting: Use a non-linear regression model to fit the data. The most common model is the four-parameter logistic (4PL) equation.[16] Software like GraphPad Prism is ideal for this purpose.[17]

  • Result: The software will calculate the IC50 value from the fitted curve.

Mechanism of Inhibition (MOI) Studies

To understand how a pyrazole compound inhibits the enzyme, further kinetic studies are required.[18] This involves measuring the reaction rate at various substrate concentrations in the presence of several fixed inhibitor concentrations.

  • Experiment: Generate multiple Michaelis-Menten curves, one for each fixed inhibitor concentration (including a zero-inhibitor control).

  • Analysis: Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/rate vs. 1/[Substrate]). The pattern of the lines reveals the inhibition mechanism.

G cluster_main Competitive Inhibition Mechanism E Enzyme (Active Site) ES ES Complex E->ES + S EI EI Complex (Inactive) E->EI + I S Substrate I Pyrazole Inhibitor ES->E + P P Product

Caption: Pyrazole inhibitor competing with substrate for the active site.

  • Competitive Inhibition: Lines intersect on the Y-axis. Vmax is unchanged, but the apparent Km increases. The inhibitor binds only to the free enzyme at the active site.

  • Non-competitive Inhibition: Lines intersect on the X-axis. Vmax decreases, but Km is unchanged. The inhibitor binds to both free enzyme and the ES complex at a site other than the active site (an allosteric site).

  • Uncompetitive Inhibition: Lines are parallel. Both Vmax and Km decrease. The inhibitor binds only to the enzyme-substrate (ES) complex.

Troubleshooting

ProblemPossible CauseSolution
High Well-to-Well Variability Inaccurate pipetting; Incomplete mixing.Use calibrated pipettes; Mix plate gently after adding reagents; Use multichannel pipettes for consistency.
No Inhibition by Positive Control Inactive enzyme; Degraded control compound.Use a fresh aliquot of enzyme; Prepare fresh positive control solution.
Inhibition > 100% or < 0% Compound interferes with detection (e.g., auto-fluorescence or absorbance).Run a control with the inhibitor and substrate but no enzyme to quantify the interference and correct for it.
Poor Curve Fit (Low R²) Inappropriate concentration range; Compound precipitation.Test a wider or shifted range of inhibitor concentrations; Check solubility of the compound in the final assay buffer.

References

  • Uroos, M., et al. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. ResearchGate. Available at: [Link]

  • Yuan, J., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Rosenthal, P. J., et al. (2023). Clinical proof of concept for small molecule mediated inhibition of IL-17 in psoriasis. Nature Communications. Available at: [Link]

  • Bùi LẬP Duy. (2020). How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism? ResearchGate. Available at: [Link]

  • Ceruso, M., et al. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Adesina, K. W., et al. (2023). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules. Available at: [Link]

  • Blomstrand, R., et al. (1979). Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2022). Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Adesina, K. W., et al. (2023). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. MDPI. Available at: [Link]

  • Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]

  • Edmondson, D. E., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews. Available at: [Link]

  • Perkins, T. D. J., & Dean, P. M. (2014). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of Computer-Aided Molecular Design. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2022). Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity. Bentham Science. Available at: [Link]

  • Gomaa, A. M., & Ali, M. M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Amato, R., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences. Available at: [Link]

  • Li, T. K., & Theorell, H. (1969). Human liver alcohol dehydrogenase: inhibition by pyrazole and pyrazole analogs. Acta Chemica Scandinavica. Available at: [Link]

  • University of New Haven. (n.d.). Investigation of Enzyme Inhibition Mechanism. University of New Haven. Available at: [Link]

  • Etxeberria, U., et al. (2018). Guidelines for the digestive enzymes inhibition assay. ResearchGate. Available at: [Link]

  • El-Damasy, A. K., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. Semantic Scholar. Available at: [Link]

  • Reynier, M., et al. (1969). Pyrazole inhibition and kinetic studies of ethanol and retinol oxidation catalyzed by rat liver alcohol dehydrogenase. Acta Chemica Scandinavica. Available at: [Link]

  • Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]

  • Geng, P., et al. (2018). Pyrazole Derivatives as Antitumor, Anti-Inflammatory and Antibacterial Agents. ResearchGate. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2020). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. RSC Advances. Available at: [Link]

  • Nine, T., et al. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. Available at: [Link]

  • Reddit user. (2022). Help with determining IC50 for enzyme inhibitors. Reddit. Available at: [Link]

  • Borges, F., et al. (2021). Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds. Molecules. Available at: [Link]

  • Aggarwal, N., & Kumar, R. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Feierman, D. E., & Cederbaum, A. I. (1985). Oxidation of the alcohol dehydrogenase inhibitor pyrazole to 4-hydroxypyrazole by microsomes. Effect of cytochrome P-450 inducing agents. Drug Metabolism and Disposition. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]

  • Wikipedia. (n.d.). IC50. Wikipedia. Available at: [Link]

  • Ahmed, M. F., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]

  • Horiuchi, H., et al. (1995). Synthesis and Structure—Activity Relationships of 1-Phenylpyrazoles as Xanthine Oxidase Inhibitors. Chemical & Pharmaceutical Bulletin. Available at: [Link]

Sources

Application Notes and Protocols for C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. [1]

Introduction

C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride is a heterocyclic amine salt belonging to the pyrazole class of compounds. Pyrazole derivatives are significant scaffolds in medicinal chemistry and agrochemical research, serving as key intermediates in the synthesis of a wide range of biologically active molecules.[2] These compounds have been investigated for various therapeutic areas, including as anti-inflammatory, anti-cancer, and anti-bacterial agents. The dihydrochloride salt form of this pyrazole amine enhances its stability and solubility in aqueous media, making it convenient for use in various experimental settings.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and general use of C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride. The protocols and recommendations outlined below are grounded in established laboratory safety practices and information derived from safety data sheets of structurally related compounds.

Compound Information

PropertyValueSource
Chemical Name C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochlorideSanta Cruz Biotechnology
Molecular Formula C₅H₉N₃·2HCl[1]
Molecular Weight 184.07 g/mol [1]
Appearance Off-white to white crystalline powder[2]
Storage Temperature 0-8°C[2]

Hazard Identification and Safety Precautions

GHS Hazard Classifications (for the free base): [3]

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.[3]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[3]

  • Skin Irritation (Category 2): Causes skin irritation.[3]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[3]

Personal Protective Equipment (PPE)

A comprehensive assessment of hazards should be conducted for the specific experimental conditions. The following PPE is mandatory when handling C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride:

  • Eye Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[4]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin exposure.[4] Inspect gloves for any signs of degradation or puncture before use.[5] Change gloves immediately if contaminated.[6]

  • Body Protection: A lab coat must be worn and fully fastened. For procedures with a higher risk of splashing, consider additional protection such as Tyvek sleeves.[6]

  • Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of the powder.[7] If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is necessary.[4][7]

PPE_Workflow cluster_Preparation Preparation cluster_Handling Handling Procedure cluster_Cleanup Post-Handling Assess_Hazards Assess Experimental Hazards Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Determines Don_PPE Don Lab Coat, Goggles, and Gloves Select_PPE->Don_PPE Leads to Work_in_Hood Work in a Certified Chemical Fume Hood Don_PPE->Work_in_Hood Handle_Compound Handle Compound Work_in_Hood->Handle_Compound Doff_PPE Remove PPE Handle_Compound->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Personal Protective Equipment (PPE) workflow for handling C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride.

Storage and Stability

Proper storage is crucial to maintain the integrity and stability of C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride.

  • Temperature: Store the compound in a tightly sealed container at 0-8°C.[2] This can be achieved in a refrigerator designated for chemical storage.

  • Atmosphere: Protect from moisture and air.[7] The dihydrochloride salt is likely hygroscopic.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and acid chlorides.[4]

  • Container: Keep the container tightly closed to prevent absorption of moisture.[7]

Handling and Weighing Protocol

Due to its toxicity, special care must be taken when weighing and handling the solid form of this compound.

  • Designate a Work Area: Set up a designated area for working with this toxic powder, preferably within a chemical fume hood.[6][8]

  • Prepare the Work Surface: Cover the work surface with absorbent bench paper.[8]

  • Use an Enclosed Balance: Whenever possible, use a balance with an enclosure to minimize the risk of powder dispersal.[8]

  • Weighing Procedure:

    • Tare a clean, dry weighing boat or vial on the balance.

    • Carefully transfer the desired amount of the compound to the weighing vessel using a clean spatula. Avoid creating dust.

    • If transferring from a bottle, be mindful of powder collecting on the threads of the neck to prevent spillage when recapping.[8]

    • Close the primary container immediately after use.[8]

  • Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed powder within the fume hood.

  • Decontamination: After handling, decontaminate the spatula and work surfaces. Wet cleaning methods are generally effective for powders.[8] Dispose of contaminated bench paper and weighing boats in the appropriate chemical waste stream.

  • Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9]

Weighing_Protocol Start Start Prep_Area Prepare Designated Area in Fume Hood Start->Prep_Area Tare_Vessel Tare Weighing Vessel Prep_Area->Tare_Vessel Transfer_Powder Carefully Transfer Powder Tare_Vessel->Transfer_Powder Close_Container Close Primary Container Transfer_Powder->Close_Container Dissolve_or_Store Proceed to Dissolution or Storage Close_Container->Dissolve_or_Store Decontaminate Decontaminate Work Area and Tools Dissolve_or_Store->Decontaminate End End Decontaminate->End

Sources

The Versatility of Pyrazole-Based Compounds in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry and drug discovery. Its unique structural features allow for diverse chemical modifications, leading to a vast library of compounds with a wide spectrum of biological activities. In the realm of cell culture, pyrazole-based compounds have emerged as powerful tools for dissecting complex cellular processes and as promising candidates for therapeutic development, particularly in oncology.

This guide provides an in-depth exploration of the cell culture applications of pyrazole-based compounds, moving beyond a simple recitation of facts to offer a nuanced understanding of their mechanisms of action and practical, field-proven protocols for their use. We will delve into specific case studies of prominent pyrazole derivatives, elucidating the scientific rationale behind experimental design and providing the necessary details for researchers to confidently integrate these compounds into their workflows.

The Pyrazole Core: A Privileged Scaffold in Cellular Research

The significance of the pyrazole moiety lies in its ability to act as a versatile pharmacophore, capable of engaging with a multitude of biological targets. Numerous studies have demonstrated that pyrazole derivatives exhibit potent inhibitory activities against various key players in cellular signaling pathways, including protein kinases, which are often dysregulated in diseases like cancer.[1][2] This has led to the development of several pyrazole-containing drugs that are now in clinical use or undergoing clinical trials.

The applications of these compounds in cell culture are extensive, ranging from inducing apoptosis and cell cycle arrest to inhibiting cell migration and angiogenesis. Their targeted nature makes them invaluable for probing the functions of specific proteins and pathways, thereby advancing our understanding of fundamental cell biology and disease pathogenesis.

Case Study 1: Celecoxib - Targeting Inflammation and Cancer through COX-2 Inhibition

Mechanism of Action: Celecoxib is a well-known non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[3] COX-2 is often overexpressed in various cancer types and plays a crucial role in producing prostaglandins, which are signaling molecules that can promote tumor growth.[3] By blocking COX-2, celecoxib reduces prostaglandin E2 (PGE2) synthesis, leading to the inhibition of cell proliferation, migration, and invasion.[4] Furthermore, celecoxib has been shown to induce apoptosis and modulate the tumor immune microenvironment by affecting the Wnt signaling pathway.[4][5][6]

Data Presentation: In Vitro Cytotoxicity of Celecoxib

Cell LineCancer TypeIC50 (µM)Reference
NF2 CellsNeurofibromatosis Type IINot specified, but significant growth inhibition observed[3]
Breast Cancer Stem CellsBreast CancerNot specified, but shown to suppress self-renewal[5]

Experimental Protocol: Assessing the Anti-proliferative Effects of Celecoxib using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of celecoxib in a cancer cell line of interest.

1. Cell Seeding:

  • Culture the desired cancer cell line (e.g., MCF-7 for breast cancer) in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Trypsinize the cells and perform a cell count.
  • Seed 1 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL of culture medium.[7]
  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]

2. Compound Treatment:

  • Prepare a stock solution of celecoxib in dimethyl sulfoxide (DMSO).
  • Perform serial dilutions of the celecoxib stock solution in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.
  • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of celecoxib. Include a vehicle control (medium with DMSO) and a no-treatment control.
  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.[9]

3. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[9]
  • Incubate the plate for an additional 4 hours at 37°C.[9]
  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of cell viability against the log of the celecoxib concentration.
  • Determine the IC50 value using non-linear regression analysis.

Signaling Pathway: Celecoxib's Mechanism of Action

Celecoxib_Pathway Celecoxib Celecoxib COX2 COX-2 Celecoxib->COX2 Inhibits Apoptosis Apoptosis Celecoxib->Apoptosis Induces Wnt Wnt Signaling Celecoxib->Wnt Down-regulates PGE2 Prostaglandin E2 COX2->PGE2 Produces Proliferation Cell Proliferation PGE2->Proliferation Promotes Migration Cell Migration PGE2->Migration Promotes Wnt->Proliferation

Caption: Celecoxib inhibits COX-2, leading to reduced PGE2 and subsequent effects on cell behavior.

Case Study 2: AT7519 - A Potent Cyclin-Dependent Kinase (CDK) Inhibitor

Mechanism of Action: AT7519 is a pyrazole-based compound that acts as a potent inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[10][11] CDKs are key regulators of the cell cycle, and their inhibition by AT7519 leads to cell cycle arrest, primarily at the G1/S and G2/M phases.[12] By disrupting the cell cycle, AT7519 can induce apoptosis in cancer cells.[12] Its ability to inhibit CDK9, a component of the positive transcription elongation factor b (P-TEFb), also suggests that it can modulate transcription.[13]

Data Presentation: In Vitro Activity of AT7519

Cell LineCancer TypeIC50 (µM)EffectReference
U251Glioblastoma0.246 (48h)Inhibition of proliferation[12]
U87MGGlioblastoma0.2218 (48h)Inhibition of proliferation[12]
MM.1SMultiple Myeloma0.5 (48h)Cytotoxicity[11]
U266Multiple Myeloma0.5 (48h)Cytotoxicity[11]
MYCN-amplified NeuroblastomaNeuroblastomaLC50: 1.7Cytotoxicity[14]

Experimental Protocol: Cell Cycle Analysis of AT7519-Treated Cells by Flow Cytometry

This protocol describes how to assess the effect of AT7519 on the cell cycle distribution of a cancer cell line.

1. Cell Treatment:

  • Seed the chosen cancer cell line (e.g., U87MG glioblastoma cells) in 6-well plates and allow them to attach overnight.[12]
  • Treat the cells with various concentrations of AT7519 (e.g., 0.1, 0.2, 0.4 µM) for 24 hours.[12] Include a vehicle control (DMSO).

2. Cell Harvesting and Fixation:

  • Harvest the cells by trypsinization and collect them by centrifugation.
  • Wash the cells once with ice-cold PBS.
  • Resuspend the cell pellet in 500 µL of ice-cold PBS.
  • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
  • Incubate the cells at -20°C for at least 2 hours (or overnight).

3. Staining and Flow Cytometry:

  • Centrifuge the fixed cells and discard the ethanol.
  • Wash the cells once with PBS.
  • Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).
  • Incubate at 37°C for 30 minutes in the dark.
  • Analyze the samples using a flow cytometer.

4. Data Analysis:

  • Use appropriate software (e.g., FlowJo) to gate the cell populations and analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
  • Compare the cell cycle profiles of AT7519-treated cells to the control to determine the phase of cell cycle arrest.

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow Start Seed Cells in 6-well Plates Treat Treat with AT7519 (24h) Start->Treat Harvest Harvest & Fix in 70% Ethanol Treat->Harvest Stain Stain with PI/RNase A Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze

Caption: Workflow for analyzing cell cycle effects of AT7519.

Case Study 3: Ganetespib (STA-9090) - Targeting Protein Folding and Stability

Mechanism of Action: Ganetespib is a potent, second-generation inhibitor of Heat Shock Protein 90 (HSP90).[15][16] HSP90 is a molecular chaperone that is essential for the stability and function of numerous "client" proteins, many of which are oncoproteins that drive cancer cell proliferation and survival, such as ErbB2, Akt, and c-Myc.[15][16] By inhibiting HSP90, Ganetespib leads to the degradation of these client proteins, resulting in cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[15][16]

Data Presentation: In Vitro Potency of Ganetespib

Cell LineCancer TypeIC50 (nM)EffectReference
SUM149Inflammatory Breast Cancer13Cytotoxicity[17]
AGSGastric CancerNot specified, but significant proliferation inhibition[16]
N87Gastric CancerNot specified, but significant proliferation inhibition[16]

Experimental Protocol: Western Blot Analysis of HSP90 Client Protein Degradation

This protocol details the steps to investigate the effect of Ganetespib on the protein levels of HSP90 clients.

1. Cell Lysis:

  • Seed and treat cells with Ganetespib at the desired concentrations and time points (e.g., 24 hours).[18]
  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
  • Determine the protein concentration of the supernatant using a BCA protein assay.

2. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies against HSP90 client proteins (e.g., ErbB2, Akt) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathway: Ganetespib's Inhibition of HSP90

Ganetespib_Pathway Ganetespib Ganetespib HSP90 HSP90 Ganetespib->HSP90 Inhibits Degradation Protein Degradation Ganetespib->Degradation Induces ClientProteins Oncogenic Client Proteins (e.g., ErbB2, Akt, c-Myc) HSP90->ClientProteins Stabilizes CellSurvival Cell Survival & Proliferation ClientProteins->CellSurvival Promotes Degradation->ClientProteins

Caption: Ganetespib inhibits HSP90, leading to the degradation of client oncoproteins.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. [Link]

  • PC-3 cells treatment with SC-514 drug release from nanoparticle... (n.d.). ResearchGate. [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). RSC Publishing. [Link]

  • HSP90 Inhibitor Ganetespib (STA-9090) Inhibits Tumor Growth in c-Myc-Dependent Esophageal Squamous Cell Carcinoma. (2020). PubMed Central. [Link]

  • Synthesis and biological evaluation of novel pyrazole compounds. (2010). PubMed. [Link]

  • The molecular mechanisms of celecoxib in tumor development. (2020). PubMed Central. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2022). PubMed Central. [Link]

  • Synthesis and biological evaluation of novel pyrazole compounds. (n.d.). ResearchGate. [Link]

  • Celecoxib targets breast cancer stem cells by inhibiting the synthesis of prostaglandin E 2 and down-regulating the Wnt pathway activity. (2017). Oncotarget. [Link]

  • Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice. (n.d.). MDPI. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2022). ACS Omega. [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2022). PubMed Central. [Link]

  • The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest. (2023). PubMed Central. [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... (n.d.). ResearchGate. [Link]

  • Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. (n.d.). Taylor & Francis. [Link]

  • NSAID celecoxib: a potent mitochondrial pro-oxidant cytotoxic agent sensitizing metastatic cancers and cancer stem cells to chemotherapy. (n.d.). OAE Publishing Inc. [Link]

  • AT7519, a Cyclin-Dependent Kinase Inhibitor, Exerts Its Effects by Transcriptional Inhibition in Leukemia Cell Lines and Patient Samples. (2011). AACR Journals. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2023). Arabian Journal of Chemistry. [Link]

  • The cell viability of PC-3 cells after treatment with SC-514 drug... (n.d.). ResearchGate. [Link]

  • Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer. (2012). NIH. [Link]

  • Perspective: The potential of pyrazole-based compounds in medicine. (n.d.). ResearchGate. [Link]

  • Celecoxib in oncology: targeting the COX-2/PGE2 axis to reprogram the tumor immune microenvironment and enhance multimodal therapy. (n.d.). Journal of Hematology & Oncology. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Semantic Scholar. [Link]

  • The SC cell line as an in vitro model of human monocytes. (2022). PubMed. [Link]

  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (n.d.). MDPI. [Link]

  • Scientists show commonly prescribed painkiller slows cancer growth. (2016). ecancer. [Link]

  • Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma. (2015). PubMed Central. [Link]

  • Combining 3D Cell Culture Assays with Live Imaging. (2016). YouTube. [Link]

  • Synthesis and biological evaluation of compounds which contain pyrazole, thiazole and naphthalene ring as antitumor agents. (2014). PubMed. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. [Link]

  • Ganetespib induces G2/M cell cycle arrest and apoptosis in gastric cancer cells through targeting of receptor tyrosine kinase signaling. (2014). PubMed Central. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Pyrazole Compound Synthesis Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrazole compounds. As your dedicated application scientist, I've structured this guide to provide not just procedural steps, but also the underlying chemical reasoning to empower you to make informed decisions in your laboratory work. Our goal is to ensure your syntheses are efficient, high-yielding, and reproducible.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific issues you might encounter during your pyrazole synthesis experiments, particularly focusing on the widely used Knorr synthesis and related methods involving the condensation of 1,3-dicarbonyl compounds with hydrazines.[1][2][3][4]

Problem 1: My pyrazole synthesis reaction is resulting in a consistently low yield.

Low yields are a frequent frustration in organic synthesis. In the context of pyrazole formation, several factors, from starting material quality to reaction conditions, can be the culprit.[1][5] Let's break down the potential causes and solutions.

Causality Analysis:

The formation of the stable, aromatic pyrazole ring is typically a thermodynamically favorable process, often leading to high yields.[2] Therefore, persistent low yields suggest a kinetic barrier or competing side reactions. The primary factors influencing this are the nucleophilicity of the hydrazine and the reactivity of the 1,3-dicarbonyl compound.[1]

Troubleshooting Workflow:

Sources

avoiding common side reactions in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Pyrazole Synthesis. As a Senior Application Scientist, I've designed this guide to address the common challenges and questions that arise during the synthesis of pyrazole derivatives. This resource is built on a foundation of established chemical principles and practical, field-tested insights to help you navigate the complexities of your experiments and achieve optimal outcomes.

Troubleshooting Guide: Common Side Reactions & Issues

This section directly addresses specific problems you might be encountering in the lab. Each issue is broken down by probable cause and actionable solutions.

Issue 1: Formation of Regioisomeric Mixtures

Symptom: You've performed a condensation reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, but your NMR and LC-MS analyses show two or more distinct pyrazole products that are difficult to separate.

Probable Cause: The nucleophilic attack of the substituted hydrazine can occur at either of the two carbonyl carbons of the 1,3-dicarbonyl compound, leading to the formation of regioisomers.[1][2] The regioselectivity is often influenced by the electronic and steric nature of the substituents on both reactants, as well as the reaction conditions. For instance, in conventional solvents like ethanol, equimolar mixtures of regioisomers are common.[1]

Solutions & Scientific Rationale:

  • Solvent Selection: The choice of solvent can significantly influence regioselectivity.

    • Aprotic Dipolar Solvents: Switching from protic solvents (e.g., ethanol) to aprotic dipolar solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can favor the formation of one regioisomer.[1] This is because aprotic solvents do not form hydrogen bonds with the hydrazine, potentially leading to a more controlled reaction pathway.

    • Fluorinated Alcohols: The use of fluorinated alcohols as solvents has also been shown to improve regioselectivity in some cases.

  • Catalyst and Additive Control:

    • Acid Catalysis: The addition of a catalytic amount of acid can direct the initial condensation to the more reactive carbonyl group.

    • Lewis Acids: Employing a Lewis acid catalyst, such as lithium perchlorate, can enhance the reaction rate and may improve regioselectivity.[3]

  • Temperature Optimization: Lowering the reaction temperature can sometimes increase the selectivity of the initial nucleophilic attack, favoring the kinetically controlled product. Conversely, higher temperatures might favor the thermodynamically more stable isomer. It has been observed that increasing the reaction temperature to 60°C can improve yield, but further increases may lead to a decrease.[3]

Protocol Example: Enhancing Regioselectivity with an Aprotic Solvent

  • Dissolve the 1,3-dicarbonyl compound in N,N-dimethylacetamide (DMAc) at room temperature.

  • In a separate flask, dissolve the arylhydrazine hydrochloride in DMAc.

  • Slowly add the arylhydrazine solution to the 1,3-dicarbonyl solution with stirring.

  • If necessary, add a catalytic amount of a strong acid (e.g., HCl).

  • Monitor the reaction by TLC or LC-MS until completion.

  • Work up the reaction by pouring it into water and extracting with an appropriate organic solvent.

Issue 2: Incomplete Reaction or Low Yield

Symptom: After the allotted reaction time, a significant amount of starting material remains, or the yield of the desired pyrazole is disappointingly low.

Probable Cause: Several factors can contribute to low conversion rates, including insufficient reactivity of the starting materials, inappropriate reaction conditions, or degradation of the product. Some reactions simply do not proceed without a catalyst.[3]

Solutions & Scientific Rationale:

  • Catalyst Introduction: Many pyrazole syntheses, particularly the Knorr synthesis, benefit from acid catalysis to activate the carbonyl group for nucleophilic attack.[4][5]

  • Microwave Irradiation: The use of microwave irradiation can dramatically reduce reaction times and improve yields by efficiently transferring energy to the reaction mixture.[3]

  • Temperature Adjustment: Systematically increasing the reaction temperature in increments (e.g., 10-20°C) can overcome the activation energy barrier. However, be mindful that excessive heat can lead to side product formation.[3]

  • Reagent Purity: Ensure the purity of your hydrazine and 1,3-dicarbonyl starting materials. Impurities can interfere with the reaction.

ParameterRecommendationRationale
Catalyst Add a catalytic amount of acetic acid or a Lewis acid (e.g., Cu(OTf)₂).[3]Activates the carbonyl group, facilitating nucleophilic attack by the hydrazine.
Temperature Increase temperature incrementally (e.g., to 60°C).[3]Provides the necessary activation energy for the reaction to proceed.
Solvent Use a higher-boiling point solvent if temperature is a limiting factor.Allows for higher reaction temperatures to be safely achieved.

Issue 3: Formation of Pyrazoline or Other Intermediates

Symptom: Your product analysis reveals the presence of a pyrazoline intermediate instead of the fully aromatized pyrazole.

Probable Cause: The final step in many pyrazole syntheses is the elimination of a leaving group or an oxidation step to form the aromatic pyrazole ring.[3] If this step is not efficient, the pyrazoline intermediate can be isolated. This is particularly common when starting from α,β-unsaturated ketones or similar precursors.[3]

Solutions & Scientific Rationale:

  • In-situ Oxidation: Incorporate an oxidizing agent into the reaction mixture. Common choices include bromine or simply heating the pyrazoline intermediate in DMSO under an oxygen atmosphere.[6]

  • Choice of Precursor: Using α,β-unsaturated ketones with a good leaving group at the β-position can facilitate the final elimination step to form the pyrazole directly.[3]

Experimental Workflow for Pyrazoline Oxidation

G cluster_0 Pyrazoline Oxidation Protocol Isolate Pyrazoline Isolate Pyrazoline Dissolve in DMSO Dissolve in DMSO Isolate Pyrazoline->Dissolve in DMSO Step 1 Heat under O2 Heat under O2 Dissolve in DMSO->Heat under O2 Step 2 Monitor Conversion Monitor Conversion Heat under O2->Monitor Conversion Step 3 Work-up & Purify Work-up & Purify Monitor Conversion->Work-up & Purify Step 4

Caption: Workflow for the oxidation of a pyrazoline to a pyrazole.

Issue 4: Purification Challenges

Symptom: The crude product is difficult to purify, with impurities co-eluting with the desired pyrazole on a silica gel column, or the product is unstable on silica.

Probable Cause: Pyrazoles can be basic and may interact strongly with acidic silica gel, leading to peak tailing and poor separation. Some pyrazole derivatives may also be sensitive to the acidic nature of silica.

Solutions & Scientific Rationale:

  • Alternative Chromatography:

    • Deactivated Silica: Pre-treat the silica gel with a base like triethylamine to neutralize acidic sites.[7]

    • Alumina Chromatography: Neutral or basic alumina can be a good alternative to silica gel for the purification of basic compounds.

  • Recrystallization: If the product is a solid, recrystallization is often the most effective purification method. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol.[7]

  • Extraction: A simple acid-base extraction can sometimes be used to separate the basic pyrazole product from non-basic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the Knorr pyrazole synthesis, and what are its key mechanistic steps?

The Knorr pyrazole synthesis is a classical and widely used method for preparing pyrazoles. It involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][8]

Mechanism:

  • Initial Condensation: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[4]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

  • Dehydration: The resulting cyclic intermediate undergoes dehydration (loss of two molecules of water) to form the stable aromatic pyrazole ring.[4]

G 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Intermediate Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone Intermediate + Hydrazine (Condensation) Hydrazine Hydrazine Cyclic Intermediate Cyclic Intermediate Hydrazone Intermediate->Cyclic Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic Intermediate->Pyrazole - 2 H₂O (Dehydration)

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Q2: How can I avoid the formation of bis-pyrazole side products?

The formation of bis-pyrazoles can occur, particularly when using hydrazine hydrate with certain substrates.[9][10]

Preventative Measures:

  • Stoichiometry Control: Carefully control the stoichiometry of the reactants. Use a slight excess of the 1,3-dicarbonyl compound if necessary.

  • Protecting Groups: If one of the nitrogen atoms of the hydrazine is not intended to be part of the pyrazole ring, consider using a hydrazine with a protecting group on one of the nitrogens.

  • Reaction Conditions: The formation of bis-pyrazoles can be sensitive to reaction conditions. Lowering the temperature or changing the solvent may help to suppress this side reaction.

Q3: My pyrazole has a free N-H group. How can I selectively perform N-alkylation?

N-alkylation of pyrazoles can sometimes lead to a mixture of products due to the presence of two reactive nitrogen atoms.[11][12][13]

Strategies for Selective N-Alkylation:

  • Steric Hindrance: If the pyrazole has a bulky substituent at the 3- or 5-position, the alkylation will preferentially occur at the less sterically hindered nitrogen atom.

  • Phase Transfer Catalysis: Using a phase transfer catalyst can provide a mild and efficient method for N-alkylation, often with good selectivity.[12]

  • Functional Group Tuning: The regioselectivity of N-alkylation can be influenced by the electronic nature of other functional groups on the pyrazole ring. For example, modifying a carbonyl group to a hydrazone can alter the selectivity of the alkylation.[11]

Q4: Are there any stability issues I should be aware of with pyrazoles?

While the pyrazole ring itself is generally stable and aromatic, certain derivatives can be susceptible to degradation.[14]

Potential Stability Concerns:

  • Oxidation: The pyrazole ring is relatively resistant to oxidation, but side chains can be oxidized under harsh conditions.[15]

  • Strong Bases: In the presence of a very strong base, deprotonation at C3 can occur, potentially leading to ring-opening.[15]

  • Hydrolytic Stability: The stability of functional groups attached to the pyrazole ring can vary. For example, some pyrazole derivatives may undergo hydrolysis under certain pH conditions.[16]

References

  • Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • El-Sayed, M. A.-A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Leila, T. G., et al. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Chem Help Asap. (2019). Knorr Pyrazole Synthesis. [Link]

  • Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
  • Shakirova, O. G., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]

  • Al-Abdullah, E. S., et al. (2019). Synthesis of Novel Bis-pyrazole Derivatives as Antimicrobial Agents. Current Organic Synthesis. [Link]

  • Zhang, Y., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
  • Sánchez-Migallón, A., et al. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
  • El-Sayed, W. A., et al. (2014). Synthesis and antimicrobial activities of some novel bis-pyrazole derivatives containing a hydrophosphoryl unit. ResearchGate. [Link]

  • Silva, V. L. M., & Silva, A. M. S. (2020). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules. [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?[Link]

  • Patil, S. A., et al. (2014). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry.
  • Haydl, A. M., et al. (2015). Regio- and Enantioselective Synthesis of N-Substituted Pyrazoles by Rhodium-Catalyzed Asymmetric Addition to Allenes.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Edilova, Y. O., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

  • Wang, H., & Guo, C. (2019). Enantioselective γ-Addition of Pyrazole and Imidazole Heterocycles to Allenoates Catalyzed by Chiral Phosphine.
  • Patil, S. A., et al. (2014). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC. [Link]

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Technical Support Center: Managing Hygroscopicity in Amine Dihydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling amine dihydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to the hygroscopic nature of these compounds. Our goal is to provide you with not only practical solutions but also the scientific reasoning behind them, ensuring robust and reproducible experimental outcomes.

Hygroscopicity, the tendency of a solid to absorb or adsorb moisture from the surrounding environment, is a significant challenge in pharmaceutical development.[1][2] It can affect everything from accurate weighing and stability to the physicochemical properties and bioavailability of the final drug product.[1][3] Amine dihydrochloride salts are particularly susceptible due to their chemical structure, often leading to handling difficulties and compromised data integrity if not managed properly.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to directly address the specific issues you may face.

Frequently Asked Questions (FAQs)
Section 1: Fundamental Understanding

Q1: Why are amine dihydrochloride salts often highly hygroscopic?

A1: The pronounced hygroscopicity of amine dihydrochloride salts stems from their molecular structure. The presence of two chloride ions per molecule, which are highly electronegative, makes them potent hydrogen bond acceptors. These ions readily interact with the hydrogen atoms of water molecules in the atmosphere. This interaction can be so favorable that it overcomes the energy holding the crystal lattice together, leading to the absorption of water and, in some cases, deliquescence (dissolving in the absorbed water). The ionic nature of the salt, with its full positive and negative charges, creates a strong affinity for polar water molecules.

Q2: What are the primary consequences of uncontrolled moisture uptake in my experiments?

A2: Uncontrolled moisture absorption can have a cascade of negative effects on your experimental work, leading to significant errors and irreproducibility. Key consequences include:

  • Inaccurate Weighing: The measured weight of your sample will be artificially high due to the mass of the absorbed water. This directly impacts calculations of molarity, reaction stoichiometry, and dosage, leading to significant quantitative errors.

  • Physical State Alterations: Moisture can act as a plasticizer, causing the solid to transition from a free-flowing powder to a sticky, clumpy, or even liquid state.[1][2] This makes handling, such as transferring or milling, extremely difficult.[4]

  • Chemical Degradation: The presence of water can accelerate chemical degradation pathways, such as hydrolysis, leading to the formation of impurities and a reduction in the concentration of the active pharmaceutical ingredient (API).[1]

  • Changes in Crystal Structure: Moisture can induce phase transitions, such as the conversion of an anhydrous crystalline form to a hydrate.[5] This can alter critical properties like solubility, dissolution rate, and bioavailability, compromising the drug's performance.

Section 2: Handling, Storage, and Drying

Q3: What is the correct way to store a newly received amine dihydrochloride salt?

A3: Proper storage is the first line of defense against hygroscopicity. The primary goal is to minimize the exposure of the material to atmospheric moisture.

  • Primary Container: Always keep the salt in a tightly sealed container. For highly sensitive materials, consider containers with closures that provide a superior seal, such as those with PTFE-lined caps.

  • Secondary Containment: Place the primary container inside a secondary, low-humidity environment. The most common options are a desiccator containing an active drying agent (see Table 1) or a nitrogen-purged drybox/glove box.[6]

  • Packaging: For long-term storage or for highly valuable materials, sealing the container within a heat-sealed, laminated foil bag can provide an excellent moisture barrier.[7] It is also advisable to repackage bulk quantities into smaller, single-use containers to avoid repeatedly exposing the entire stock to ambient air.[7]

Q4: My salt has become clumpy and difficult to handle. Can I dry it, and what is the best method?

A4: Yes, in most cases, you can dry a hygroscopic salt that has absorbed moisture. The choice of method depends on the thermal stability of your compound.

  • Vacuum Oven: This is the most common and effective method for non-heat-sensitive materials. Drying under vacuum lowers the boiling point of water, allowing for its removal at a lower temperature, which minimizes the risk of thermal degradation. A temperature of 40-60°C under a strong vacuum is a typical starting point.

  • Desiccator: For gentle drying, placing the material in a vacuum desiccator with a strong desiccant like phosphorus pentoxide (P₂O₅) can effectively remove water over time (24-72 hours).

  • Fluid Bed Dryer: In a larger scale or manufacturing setting, fluid bed dryers are highly efficient. They work by suspending the particles in a stream of hot, dry air, ensuring uniform and rapid drying.[8]

It is critical to first determine the thermal properties of your specific salt (e.g., via Thermogravimetric Analysis, TGA) before applying heat to avoid decomposition.

Table 1: Common Laboratory Desiccants for Storage

DesiccantChemical FormulaDrying CapacityRegenerationNotes
Drierite™ (Anhydrous Calcium Sulfate)CaSO₄GoodYes (210°C)Often contains a cobalt chloride indicator (blue when dry, pink when wet).
Silica GelSiO₂GoodYes (120°C)High surface area, widely used. Also available with indicators.
Anhydrous Calcium ChlorideCaCl₂HighNoVery effective but can form a liquid brine upon saturation.[6]
Phosphorus PentoxideP₂O₅Very HighNoExtremely effective but corrosive and hazardous; forms a syrupy phosphoric acid layer.
Section 3: Analytical and Formulation Strategies

Q5: How can I accurately determine the water content of my amine dihydrochloride salt?

A5: Accurately quantifying the water content is essential for correcting sample weight and ensuring data quality.

  • Karl Fischer (KF) Titration: This is the gold standard for water content determination. It is a highly specific and sensitive method that chemically titrates the water present in the sample. It is particularly useful for distinguishing between surface (adsorbed) and bound (hydrate) water.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. A weight loss step at a temperature below the compound's decomposition point (typically < 120°C) can be attributed to the loss of water. TGA is useful but less specific than KF, as weight loss could also be due to residual solvents.

  • Dynamic Vapor Sorption (DVS): DVS is a powerful technique that measures the uptake and loss of water vapor by a sample as a function of relative humidity (RH).[9] This provides a detailed profile of the material's hygroscopic behavior and is invaluable during pre-formulation studies.[10]

Q6: I am developing a solid dosage form. What formulation strategies can mitigate the hygroscopicity of the API?

A6: In drug development, it is often necessary to engineer the final product to protect a hygroscopic API. Several effective strategies exist.[1][2]

  • Film Coating: Applying a polymer-based film coating to a tablet or granule is one of the most common methods.[1] This creates a physical barrier that slows the penetration of moisture from the environment.[1] Hydrophobic polymers or multi-layer coatings can be particularly effective.[1]

  • Co-crystallization: This crystal engineering technique involves combining the API with a benign co-former molecule to create a new crystalline structure. A well-designed co-crystal can have significantly lower hygroscopicity than the original salt by engaging the hygroscopic sites (like the chloride ions) in strong hydrogen bonds within the new crystal lattice, making them less available to interact with atmospheric water.[5]

  • Salt Selection: While you are working with a dihydrochloride, it is worth noting that exploring alternative salt forms (e.g., tosylates, mesylates) can sometimes yield a crystalline form with improved physical properties, including lower hygroscopicity. However, this may also alter solubility and bioavailability, requiring a careful balance of properties.[5]

  • Encapsulation: Techniques like spray drying can be used to encapsulate the API particles within a protective matrix of a non-hygroscopic excipient, effectively shielding the API from moisture.[1][2]

Table 2: Comparison of Formulation Strategies for Hygroscopicity Mitigation

StrategyMechanismCommon ApplicationKey AdvantagePotential Challenge
Film Coating Creates a physical moisture barrier.Tablets, PelletsTechnologically mature, cost-effective.[1]Coating integrity is critical; may not be suitable for extremely sensitive APIs.
Co-crystallization Alters the crystal lattice to reduce available sites for water binding.API PowderFundamentally changes the material's properties for better stability.Requires extensive screening for suitable co-formers; regulatory path can be complex.
Encapsulation Envelops API particles in a protective polymer matrix.Powders for reconstitution, specialized dosage formsProvides excellent protection and can modify release profiles.Can be a complex manufacturing process; excipient compatibility is key.
Hydrophobic Excipients Co-processing with excipients that repel moisture.Wet Granulation, Direct CompressionSimple to implement in standard formulation processes.May not be sufficient for highly hygroscopic APIs; can impact tablet disintegration.
Troubleshooting Guides & Experimental Protocols
Workflow 1: Decision Process for Handling a New Hygroscopic Salt

This workflow outlines the critical steps from receiving a new amine dihydrochloride salt to its proper storage and initial characterization.

G A Receive New Amine Dihydrochloride Salt B Work in Low Humidity Environment (e.g., Fume Hood with Low RH, Glove Box) A->B C Visually Inspect Material B->C D Is Material Free-Flowing? C->D E Material appears dry. Proceed with caution. D->E Yes F Material is Clumpy, Sticky, or Oily. Moisture uptake is likely. D->F No H Determine Water Content (Karl Fischer Titration is preferred) E->H G Dry a Small Sub-sample (e.g., Vacuum Oven, 40°C) F->G G->H I Store Bulk Material in Tightly Sealed Container within a Desiccator H->I J Record Water Content on Label. Correct all future weighings for this value. I->J K Re-evaluate Water Content Periodically or if Handling Issues Arise J->K

Caption: Initial handling and assessment workflow for a new hygroscopic salt.

Protocol 1: Accurate Weighing of a Hygroscopic Salt
  • Environment: Perform all weighing operations in an environment with controlled, low humidity. A glove box or a balance draft shield containing desiccant is ideal.

  • Equilibration: Allow the sealed container of the salt to equilibrate to the ambient temperature of the balance room for at least 30 minutes before opening to prevent condensation.

  • Preparation: Place a clean, dry weighing vessel (e.g., a glass vial) on the balance and tare it.

  • Transfer: Quickly open the salt container, transfer an approximate amount of the solid to the tared vessel using a clean spatula, and immediately close both the weighing vessel and the main stock container. Speed is critical to minimize exposure time.

  • Record Weight: Record the mass of the solid.

  • Weighing by Difference (Alternative): For maximum accuracy, pre-weigh a sealed vial containing the salt. Transfer the desired amount of salt directly into your reaction vessel. Re-seal and re-weigh the original vial. The difference in mass is the exact amount transferred, unaffected by any moisture uptake during the weighing process itself.

  • Correction: Use the pre-determined water content (from Karl Fischer analysis) to correct the measured mass to the true mass of the anhydrous salt.

    • Corrected Mass = Weighed Mass × (1 - [Water Content as decimal])

Protocol 2: Troubleshooting an Experiment with Suspected Hygroscopicity Issues

If an experiment yields unexpected results (e.g., low yield, formation of byproducts, poor reaction kinetics), use this workflow to diagnose a potential hygroscopicity problem.

G A Unexpected Experimental Result (e.g., Low Yield, Impurities) B Was a Hygroscopic Salt Used as a Reagent? A->B C Investigate Other Experimental Variables B->C No D Review Handling & Weighing Protocol B->D Yes E Was the material weighed quickly in a low RH environment? D->E F Moisture uptake during weighing is a likely cause of stoichiometric error. E->F No G Check the Starting Material E->G Yes L ACTION: 1. Dry the bulk material. 2. Re-calculate stoichiometry based on corrected mass. 3. Repeat experiment with dried material and improved handling. F->L H Take a sample from the stock bottle. Determine Water Content via Karl Fischer. G->H I Is Water Content > 1% or has it increased since last check? H->I J High water content in starting material is the likely cause. I->J Yes K Hygroscopicity is unlikely to be the primary cause. Re-evaluate other variables. I->K No J->L

Caption: A logical workflow for troubleshooting experiments involving hygroscopic compounds.

References
  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

  • S. L. Lee, et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH. Retrieved from [Link]

  • Vesta® Nutra. (2019). 3 Ways to Handle Hygroscopic Material Challenges. Retrieved from [Link]

  • S. L. Lee, et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate. Retrieved from [Link]

  • S. K. S. Kushwaha, et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Retrieved from [Link]

  • Senieer. (2023). Drying Machines for API (Active Pharmaceutical Ingredient): Types and Applications. Retrieved from [Link]

  • B. C. Smith. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • Labinsights. (2023). Unveiling of Hygroscopicity Evaluation for Drug Formulation. Retrieved from [Link]

  • Document Server@UHasselt. (2022). Evaluating drying kinetics during humidified drying of an active pharmaceutical ingredient using in-line Near Infrared Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Retrieved from [Link]

  • U.S. Patent. (2009). System and method for processing hygroscopic materials.
  • U.S. Patent. (1976). Process for drying hygroscopic materials.

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Technical Support Center: Troubleshooting Unexpected Results in Experiments with Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrazole compounds. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis, purification, characterization, and biological evaluation of this important class of heterocyclic compounds. Our approach is rooted in explaining the "why" behind experimental choices, ensuring a robust and reproducible workflow.

Part 1: Troubleshooting Pyrazole Synthesis

The synthesis of substituted pyrazoles, while well-established, can present challenges such as low yields, poor regioselectivity, and the formation of difficult-to-remove impurities. This section addresses these common issues.

Q1: My pyrazole synthesis is resulting in a low yield. What are the likely causes and how can I improve it?

Low yields in pyrazole synthesis can often be traced back to incomplete reactions, suboptimal reaction conditions, or the formation of stable intermediates that do not proceed to the final product.[1][2]

Common Causes and Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials are still present after the expected reaction time, consider increasing the reaction duration or temperature.[2] However, be aware that excessive heat can lead to degradation or side reactions.[2]

    • Poor Mixing: In heterogeneous reaction mixtures, ensure efficient stirring to maximize contact between reactants.

    • Reagent Quality: Verify the purity of your starting materials, especially the hydrazine reagent, which can degrade over time.

  • Formation of a Stable Pyrazoline Intermediate: The initial condensation of a 1,3-dicarbonyl compound with a hydrazine often forms a pyrazoline intermediate, which then needs to be oxidized to the aromatic pyrazole.[2][3] If this oxidation is inefficient, the pyrazoline will be a major component of your crude product.

    • Troubleshooting Protocol: Oxidation of Pyrazoline Intermediate

      • Isolate the crude product: After the initial reaction, work up the reaction mixture to isolate the crude product containing the pyrazoline.

      • Choose an oxidizing agent: Common and effective methods include:

        • Air Oxidation in DMSO: A benign and often effective method is to dissolve the crude product in Dimethyl Sulfoxide (DMSO) and heat it under an oxygen atmosphere (or simply with exposure to air).[3]

        • Bromine in a suitable solvent: While effective, bromine is hazardous and should be handled with care in a fume hood.[3]

      • Monitor the reaction: Follow the disappearance of the pyrazoline and the appearance of the pyrazole product by TLC or LC-MS.

      • Work-up and purification: Once the oxidation is complete, proceed with the appropriate work-up and purification steps.

  • Suboptimal Catalyst or Solvent: Many pyrazole syntheses benefit from a catalyst.[2] If you are not using one, or if the one you are using is not effective, the reaction may not proceed to completion. The choice of solvent can also significantly impact the reaction outcome.[4]

    • Actionable Advice: Conduct small-scale trial reactions to screen different catalysts (e.g., Lewis acids, Brønsted acids) and solvents. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to improve regioselectivity in some cases by minimizing side reactions with the solvent.[4]

Q2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to the formation of two regioisomeric pyrazoles. Controlling the regioselectivity is a common challenge.[4][5][6]

Factors Influencing Regioselectivity and Strategies for Control:

  • Steric and Electronic Effects: The initial nucleophilic attack of the hydrazine onto one of the carbonyl groups is often the selectivity-determining step. The more electrophilic carbonyl carbon will be preferentially attacked. Steric hindrance around a carbonyl group can also direct the hydrazine to the less hindered position.

    • Expert Insight: If your 1,3-dicarbonyl has one carbonyl adjacent to a sterically bulky group and the other to an electron-withdrawing group, the outcome can be difficult to predict. Computational studies, such as Density Functional Theory (DFT) calculations, can be a powerful tool to predict the most likely regioisomer.[5]

  • Solvent Choice: The solvent can play a crucial role in regioselectivity. Protic solvents can solvate the reactants and influence the transition state energies of the competing pathways. As mentioned, non-nucleophilic fluorinated alcohols can enhance regioselectivity by not competing with the hydrazine in attacking the carbonyl groups.[4]

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable product, potentially increasing the ratio of the desired regioisomer.[1]

Troubleshooting Workflow for Poor Regioselectivity:

start Poor Regioselectivity Observed step1 Analyze Steric and Electronic Factors of 1,3-Dicarbonyl start->step1 step2 Lower Reaction Temperature step1->step2 If kinetically controlled step3 Screen Different Solvents (e.g., TFE, HFIP) step2->step3 If no improvement step4 Consider Alternative Synthetic Route step3->step4 If still a mixture end_success Improved Regioselectivity step3->end_success If successful end_fail Consult Literature for Specific Substrate step4->end_fail

Caption: Workflow for troubleshooting poor regioselectivity.

Part 2: Purification & Isolation Challenges

Purifying pyrazole compounds can be complicated by the presence of regioisomers, starting materials, and byproducts with similar polarities.

Q3: I'm having difficulty separating my desired pyrazole from impurities by column chromatography. What can I do?

Standard silica gel chromatography can sometimes lead to poor separation or even degradation of pyrazole compounds, especially if they are basic or have acid-labile groups.

Strategies for Improved Chromatographic Purification:

  • Deactivating the Silica Gel: The acidic nature of silica gel can cause streaking of basic compounds. Deactivating the silica gel by pre-treating it with a base can significantly improve separation.[7]

    • Protocol for Deactivating Silica Gel:

      • Prepare a slurry of silica gel in your chosen eluent.

      • Add 1-2% triethylamine or a few drops of aqueous ammonia to the slurry.

      • Stir the slurry for 15-30 minutes.

      • Pack the column with the treated silica gel.

  • Alternative Stationary Phases: If deactivating silica gel is not effective, consider using a different stationary phase such as alumina (basic or neutral) or reverse-phase silica (C18).

  • Purification via Acid Addition Salts: For basic pyrazoles, forming an acid addition salt can be an effective purification method, as the salt will have very different solubility properties from the free base and non-basic impurities.[8][9]

    • General Protocol for Purification via Salt Formation:

      • Dissolve the crude product in a suitable organic solvent (e.g., ethanol, acetone).[8]

      • Add an equimolar amount of an acid (e.g., HCl in ether, sulfuric acid) dropwise while stirring.

      • The pyrazole salt should precipitate out of the solution. If not, cooling the solution may induce crystallization.[8]

      • Collect the salt by filtration and wash with cold solvent.

      • To recover the free base, dissolve the salt in water and neutralize with a base (e.g., sodium bicarbonate, sodium hydroxide) until the pyrazole precipitates.

      • Extract the pure pyrazole with an organic solvent.

Q4: My compound is an oil and I cannot crystallize it. How can I purify it?

While crystallization is an ideal purification method, some pyrazole derivatives are oils or low-melting solids.

Recrystallization Troubleshooting for "Oily" Compounds:

  • Solvent Screening: The key to successful recrystallization is finding the right solvent or solvent system.[10][11] The ideal solvent should dissolve the compound when hot but not when cold.

    • Systematic Approach:

      • Use small test tubes to test the solubility of your compound in a range of solvents of varying polarities (e.g., hexane, ethyl acetate, ethanol, water).

      • If a single solvent is not suitable, try a co-solvent system (e.g., ethanol/water, ethyl acetate/hexane).[7][10] Dissolve the compound in the "good" solvent at an elevated temperature, and then add the "poor" solvent dropwise until the solution becomes turbid. Then, allow it to cool slowly.

  • Seeding: If you have a small amount of pure solid, adding a seed crystal to the cooled, supersaturated solution can induce crystallization.

  • Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.

Part 3: Interpreting Unexpected Analytical Data

The structural features of pyrazoles can lead to complex and sometimes confusing analytical data.

Q5: In the 13C NMR of my N-unsubstituted pyrazole, I see fewer signals than expected. Why?

This is a classic issue with N-unsubstituted pyrazoles and is due to annular tautomerism.[12][13] The proton on the nitrogen rapidly moves between the two nitrogen atoms, causing an averaging of the chemical environments of the C3 and C5 positions on the NMR timescale.[12]

Caption: Annular tautomerism in N-unsubstituted pyrazoles.

Troubleshooting Protocol: Resolving Tautomeric Averaging in NMR

  • Low-Temperature NMR: By cooling the NMR probe, you can slow down the rate of proton exchange.[12] At a sufficiently low temperature (the coalescence temperature), you may be able to "freeze out" the two tautomers and observe separate signals for the C3 and C5 positions.[12]

  • Solvent Effects: The rate of exchange is highly dependent on the solvent. In aprotic, non-polar solvents, the exchange may be slower, potentially allowing for the observation of distinct signals even at room temperature.[12]

  • 2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment can help to definitively assign the C3 and C5 carbons by looking at long-range correlations from the H4 proton.[12]

Q6: The N-H proton signal in my 1H NMR is very broad or absent. Is this a problem?

This is also a common and expected phenomenon for N-unsubstituted pyrazoles. The broadening is due to rapid chemical exchange of the N-H proton with other pyrazole molecules or trace amounts of water in the deuterated solvent.[12] The quadrupole moment of the 14N nucleus can also contribute to the broadening of the attached proton's signal.[12] In protic solvents like D2O or CD3OD, the N-H proton will exchange with the deuterium atoms of the solvent, and the signal will likely not be observed at all.[12]

Q7: My mass spectrum shows unexpected fragments. How can I interpret them?

The fragmentation of pyrazoles in mass spectrometry is dependent on the nature and position of the substituents.[14][15]

Common Fragmentation Patterns:

Functional Group on Pyrazole RingCommon Fragmentation PathwayReference
Nitro GroupLoss of NO, NO2, and O[14]
Halogen (Br, Cl)Loss of the halogen radical[14]
Cyano GroupLoss of HCN[14]
General FragmentationCleavage of the N-N bond and subsequent ring fragmentation[16][17]

Troubleshooting Unexpected Fragments:

  • Consider Isomers: If you have a mixture of regioisomers, the mass spectrum will be a composite of the fragmentation patterns of both.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide the exact mass of the fragments, allowing you to determine their elemental composition and propose more accurate fragmentation pathways.

  • Impurity Analysis: An unexpected fragment may be the molecular ion of an impurity. Correlate the mass spectrum with the purity data from LC-MS or GC-MS.

Part 4: Compound Stability & Handling

The stability of pyrazole compounds can vary greatly depending on their substitution pattern.

Q8: How should I store my pyrazole compounds, and how can I check for degradation?

Recommended Storage Conditions:

ConditionRecommendationRationale
Temperature 2-8°C for short-term; -20°C or below for long-termReduces the rate of chemical degradation
Atmosphere Under an inert atmosphere (e.g., argon, nitrogen)Prevents oxidation, especially for sensitive functional groups
Light In an amber vial or protected from lightPrevents light-induced degradation
Moisture In a desiccated environmentPrevents hydrolysis

Protocol for a Basic Stability Study:

  • Initial Analysis: Obtain a baseline analysis of a pure sample of your compound by HPLC, LC-MS, and NMR.

  • Stress Conditions: Expose aliquots of the compound to various stress conditions (e.g., elevated temperature, high humidity, light exposure, acidic/basic solutions).[18]

  • Time Points: Analyze the stressed samples at regular intervals (e.g., 24, 48, 72 hours).[18][19][20]

  • Data Analysis: Compare the analytical data of the stressed samples to the baseline. Look for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.[18]

Part 5: Addressing Anomalies in Biological Assays

The inherent properties of pyrazole compounds can sometimes lead to interference in biological assays.

Q9: I am seeing high background fluorescence in my assay. Could my pyrazole compound be the cause?

Yes, some pyrazole derivatives are intrinsically fluorescent, which can interfere with fluorescence-based assays.[21][22][23][24]

Troubleshooting Fluorescence Interference:

  • Run a Compound-Only Control: Measure the fluorescence of your compound in the assay buffer without any of the biological components. This will tell you if your compound is contributing to the background signal.

  • Shift to a Different Wavelength: If your compound's fluorescence is the issue, consider using a fluorescent probe that excites and emits at a different wavelength, outside the range of your compound's fluorescence.[25]

  • Use a Non-Fluorescent Assay: If possible, switch to an alternative assay format that does not rely on fluorescence, such as a colorimetric or luminescence-based assay.

Q10: My pyrazole compound is showing toxicity in a cell viability assay (e.g., MTT), but I don't think it's actually killing the cells. What could be happening?

Some compounds can interfere with the chemistry of cell viability assays. For example, in an MTT assay, a compound that is a strong reducing agent could reduce the MTT reagent non-enzymatically, leading to a false positive for cell death. Conversely, a compound that inhibits the cellular reductases responsible for converting MTT to formazan could give a false negative.[26][27][28][29]

Troubleshooting Cell Viability Assay Interference:

  • Visual Inspection: Always examine the cells under a microscope. If the cells appear healthy and confluent despite a low reading in the viability assay, it is a strong indication of assay interference.

  • Use an Orthogonal Assay: Confirm your results with a different type of cell viability assay that has a different mechanism of action. For example, if you are using an MTT (metabolic) assay, try a CellTiter-Glo (ATP-based) assay or a trypan blue exclusion (membrane integrity) assay.

  • Run a Cell-Free Assay: To test for direct interference with the assay reagents, run the assay in the absence of cells, with just the media, assay reagents, and your compound.

By systematically addressing these common challenges, researchers can save valuable time and resources, and have greater confidence in the quality and interpretation of their experimental results with pyrazole compounds.

References

  • Lellek, V., Chen, C.-y., Yang, W., Liu, J., Ji, X., & Faessler, R. (2018). One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions. In situ oxidation employing bromine afforded a wide variety of pyrazoles in very good yields. Alternatively, a more benign oxidation protocol affords 3,5-disubstituted or 3,4,5-trisubstituted pyrazoles by simply heating pyrazolines in DMSO under oxygen. Synlett, 29(08), 1071-1075. [Link]

  • WO2011076194A1 - Method for purifying pyrazoles. (n.d.).
  • Melo-Hernández, S., Ríos, M.-C., & Portilla, J. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances, 14(53), 39007-39028. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. [Link]

  • Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. (2017). Molecules, 22(12), 2118. [Link]

  • Tigreros, A., & Portilla, J. (2020). Recent progress in chemosensors based on pyrazole derivatives. RSC Advances, 10(36), 21484-21505. [Link]

  • Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. (n.d.). ResearchGate. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2007). The Journal of Organic Chemistry, 72(15), 5686-5694. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. [Link]

  • Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. (2022). Molecules, 27(19), 6524. [Link]

  • Scheme 1. The protocol for the synthesis of pyrazoline derivatives... (n.d.). ResearchGate. [Link]

  • Mass spectrometric study of some pyrazoline derivatives. (n.d.). ResearchGate. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2019). Molecules, 24(12), 2284. [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (2013). Bioorganic & Medicinal Chemistry Letters, 23(21), 5849-5853. [Link]

  • Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. (2025). Organic & Biomolecular Chemistry. [Link]

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (2024). RSC Advances, 14(53), 39007-39028. [Link]

  • The 1H NMR spectrum of pyrazole in a nematic phase. (2016). Magnetic Resonance in Chemistry, 54(11), 889-893. [Link]

  • DE102009060150A1 - Process for the purification of pyrazoles. (n.d.).
  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. (n.d.). [Link]

  • Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry, 86(17), 11849-11860. [Link]

  • Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. (2007). Assay and Drug Development Technologies, 5(1), 77-87. [Link]

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (2022). International Journal of Molecular Sciences, 23(19), 11624. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • How to solve the problem from cell viability test? (2023). ResearchGate. [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (n.d.). ResearchGate. [Link]

  • Fluorescence emission spectra of compounds 6a-h in CHCl3. (n.d.). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Reactions, 4(3), 448-485. [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). [Link]

  • Decoding Ortho Regiospecificity and High Endo Stereoselectivity in Pyrazole Synthesis via the Activation/Strain Model. (2025). ResearchGate. [Link]

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  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). Molecules, 28(18), 6542. [Link]

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Validation & Comparative

Unambiguous Structural Elucidation: A Comparative Guide to the Characterization of C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural confirmation of novel chemical entities is a cornerstone of scientific integrity and progress. In this guide, we delve into the comprehensive characterization of C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride, a substituted pyrazole derivative of interest in medicinal chemistry. We will primarily focus on the power of Nuclear Magnetic Resonance (NMR) spectroscopy as the gold standard for structural elucidation and provide a comparative analysis with other widely used analytical techniques.

The Central Role of NMR in Structural Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. Unlike techniques that provide information on mass or functional groups, NMR reveals the precise connectivity of atoms and their spatial relationships. This is achieved by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, within a molecule. For a molecule such as C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride, a suite of NMR experiments is employed to piece together its chemical puzzle.

Predicted ¹H and ¹³C NMR Spectral Analysis

While experimental data for this specific molecule is not publicly available, we can predict the expected NMR spectra based on established chemical shift principles for pyrazole derivatives and related structures.[1][2]

¹H NMR Spectroscopy: This experiment provides information about the chemical environment and connectivity of hydrogen atoms.

¹³C NMR Spectroscopy: This technique maps the carbon framework of the molecule.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Justification
N-CH₃ ~3.8~40Methyl group attached to a nitrogen atom in a heteroaromatic ring.
C4-H ~6.2~105Proton on a carbon adjacent to two nitrogen atoms in the pyrazole ring.
C5-H ~7.5~130Proton on a carbon in the pyrazole ring, influenced by the adjacent nitrogen and the aminomethyl substituent.
CH₂ ~4.0~45Methylene group adjacent to an aromatic ring and a protonated amine.
N-CH₃ (amine) ~2.7~35Methyl group on the protonated amine.
NH₂⁺ Broad, ~8-9-Protons on the positively charged nitrogen, often exhibiting broad signals due to exchange.
Deciphering Connectivity with 2D NMR Spectroscopy

Two-dimensional NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei.[3][4]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride, a key correlation would be observed between the C4-H and C5-H protons of the pyrazole ring.[5]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It allows for the unambiguous assignment of each carbon atom that has attached protons.[4] For example, the proton signal at ~6.2 ppm would correlate with the carbon signal at ~105 ppm, confirming the C4-H assignment.

  • HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment reveals couplings between protons and carbons over two to three bonds. This is instrumental in connecting different fragments of the molecule. For instance, the protons of the N-CH₃ group (~3.8 ppm) would show a correlation to the C3 and C5 carbons of the pyrazole ring, confirming its position. Similarly, the CH₂ protons would show correlations to the C3 carbon of the pyrazole ring and the N-CH₃ (amine) carbon.[6]

A Comparative Look at Other Analytical Techniques

While NMR is the cornerstone of structural elucidation, other techniques provide complementary and valuable information.[7][8]

Technique Information Provided Strengths Limitations for Structural Elucidation
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high-resolution MS.Does not provide information on atom connectivity or stereochemistry. Isomers can be indistinguishable.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups.[9]Fast, non-destructive, provides a "fingerprint" of the molecule.Does not provide a complete picture of the molecular structure; interpretation can be complex.[10]

Mass Spectrometry (MS): For C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride, high-resolution mass spectrometry would confirm the elemental composition. The fragmentation pattern observed in MS/MS experiments could provide clues about the connectivity of the molecule, but it would not be as definitive as NMR.

FTIR Spectroscopy: The FTIR spectrum would show characteristic absorption bands for the N-H bonds of the ammonium salt, C-H bonds of the methyl and methylene groups, and C=N and C=C bonds within the pyrazole ring. While useful for confirming the presence of these functional groups, it cannot establish their precise arrangement.[11]

Experimental Protocols

NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[12]

  • 2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments to establish connectivity. These experiments typically require longer acquisition times than 1D experiments.[3]

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile/water).

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride directly on the ATR crystal.

  • Data Acquisition: Collect the infrared spectrum over the desired range (e.g., 4000-400 cm⁻¹).

Visualizing the Workflow and Logic

Characterization Workflow cluster_nmr NMR Spectroscopy cluster_complementary Complementary Techniques 1H_NMR 1H NMR (Proton Environments) COSY COSY (H-H Connectivity) 1H_NMR->COSY HSQC HSQC (Direct C-H Connectivity) 1H_NMR->HSQC HMBC HMBC (Long-Range C-H Connectivity) 1H_NMR->HMBC 13C_NMR 13C NMR & DEPT (Carbon Framework) 13C_NMR->HSQC 13C_NMR->HMBC Structure_Elucidation Complete Structure Elucidation COSY->Structure_Elucidation HSQC->Structure_Elucidation HMBC->Structure_Elucidation MS Mass Spectrometry (Molecular Weight & Formula) MS->Structure_Elucidation FTIR FTIR Spectroscopy (Functional Groups) FTIR->Structure_Elucidation Sample C-(2-Methyl-2H-pyrazol-3-yl)- methylaminedihydrochloride Sample->1H_NMR Definitive Sample->MS Confirmatory Sample->FTIR Confirmatory

Caption: Workflow for the structural characterization of a small molecule.

Technique Comparison NMR NMR Spectroscopy Connectivity Atom Connectivity NMR->Connectivity Provides Molecular_Weight Molecular Weight NMR->Molecular_Weight Implies Functional_Groups Functional Groups NMR->Functional_Groups Implies MS Mass Spectrometry MS->Molecular_Weight Provides MS->Functional_Groups Suggests FTIR FTIR Spectroscopy FTIR->Functional_Groups Provides

Caption: Comparison of information provided by different analytical techniques.

Conclusion

The unambiguous structural characterization of C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride, like any novel compound in drug discovery and development, relies on a synergistic approach of modern analytical techniques. While mass spectrometry and FTIR provide rapid and valuable confirmatory data, NMR spectroscopy, with its array of 1D and 2D experiments, remains the definitive method for complete structural elucidation. This guide provides a framework for researchers to approach the characterization of such molecules with scientific rigor and confidence.

References

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  • Rocky Mountain Labs. (2023, October 17). Difference between FTIR and NMR?. Retrieved from [Link]

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  • University of Bath. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

  • MDPI. (2021). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

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mass spectrometry analysis of C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to the Mass Spectrometry Analysis of C-(2-Methyl-2H-pyrazol-3-yl)-methylamine dihydrochloride

For researchers, scientists, and drug development professionals, the precise analytical characterization of novel chemical entities is paramount. C-(2-Methyl-2H-pyrazol-3-yl)-methylamine, often supplied as a dihydrochloride salt, serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its structural integrity, purity, and quantification in complex matrices demand robust and reliable analytical methodologies. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the gold standard for this purpose due to its unparalleled sensitivity and specificity.

This guide provides an in-depth, experience-driven protocol for the analysis of C-(2-Methyl-2H-pyrazol-3-yl)-methylamine using LC-MS/MS. We will explore the causality behind experimental choices, from sample preparation to data interpretation. Furthermore, we will objectively compare this technique with viable analytical alternatives, providing the data and context needed to make informed decisions in a research and development setting.

Physicochemical Profile of the Analyte

A foundational understanding of the analyte's properties is critical for method development. The target molecule is a small, polar, heterocyclic amine. The dihydrochloride form ensures stability and solubility in polar solvents, but for mass spectrometry, our focus is on the free base, which is the species that will be ionized and detected.

PropertyValueSource / Comment
Full Chemical Name C-(2-Methyl-2H-pyrazol-3-yl)-methylamine dihydrochlorideN/A
Molecular Formula (Free Base) C₅H₉N₃Calculated
Monoisotopic Mass (Free Base) 111.07965 DaCalculated
Molecular Weight (Free Base) 111.14 g/mol Calculated
Molecular Weight (Dihydrochloride Salt) 184.07 g/mol Calculated from free base + 2HCl
Key Structural Features Pyrazole Ring, Primary Amine, Methyl Group on Pyrazole NitrogenN/A
Predicted pKa (Strongest Basic) ~9.5-10.0 (for the primary amine)Estimated based on similar structures

Note: The presence of a primary amine makes the molecule basic and thus an excellent candidate for positive mode electrospray ionization.

Recommended Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred technique for both qualitative and quantitative analysis of this compound. The chromatography step separates the analyte from impurities and matrix components, while the tandem mass spectrometry provides definitive identification and sensitive quantification.

Rationale for Method Selection
  • Specificity: Tandem MS (MS/MS) allows for the selection of a specific parent ion and the monitoring of its unique fragment ions. This technique, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), virtually eliminates matrix interference, providing highly specific quantification.[2][3]

  • Sensitivity: ESI is a soft ionization technique that is highly efficient for polar and basic molecules like amines, readily forming protonated molecules [M+H]⁺. This leads to low detection limits, often in the picogram to femtogram range.

  • Versatility: The method can be used for identity confirmation (via accurate mass and fragmentation pattern), purity assessment, and precise quantification across a wide dynamic range.

Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry a Weigh Dihydrochloride Salt b Dissolve in H₂O/MeOH a->b c Dilute to Working Concentration b->c d Inject Sample c->d Transfer to Autosampler e C18 Reversed-Phase Column d->e f Gradient Elution (H₂O/ACN + 0.1% Formic Acid) e->f g ESI Source (+ve mode) f->g Eluent to MS h MS1: Isolate [M+H]⁺ (m/z 112.0875) g->h i CID Fragmentation h->i j MS2: Detect Fragment Ions i->j k k j->k Data Analysis

Caption: High-level workflow for the LC-MS/MS analysis of the target compound.

Step-by-Step Methodology

1. Sample Preparation

  • Objective: To accurately prepare the sample in a solvent compatible with reversed-phase LC-MS.

  • Protocol:

    • Prepare a stock solution of C-(2-Methyl-2H-pyrazol-3-yl)-methylamine dihydrochloride at 1 mg/mL in a 50:50 mixture of methanol and deionized water.

    • From the stock, create a series of working standards and quality control (QC) samples by serial dilution using the mobile phase A composition (see below). The concentration range will depend on the specific application (e.g., 1 ng/mL to 1000 ng/mL for quantification).

2. Liquid Chromatography

  • Objective: To achieve chromatographic separation of the analyte with good peak shape.

  • Instrumentation & Parameters:

    • LC System: Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent.

    • Column: Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm particle size (or equivalent).

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid acts as a proton source, promoting the formation of [M+H]⁺ ions in the ESI source and improving chromatographic peak shape.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Gradient: 5% B for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min. (Total run time: 6 min).

3. Mass Spectrometry

  • Objective: To optimize ionization and fragmentation for sensitive and specific detection.

  • Instrumentation & Parameters:

    • Mass Spectrometer: SCIEX Triple Quad 6500+, Waters Xevo TQ-S, or equivalent high-sensitivity tandem quadrupole.

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Positive.

    • Key Parameters (Typical Starting Points):

      • Capillary Voltage: +3.5 kV

      • Source Temperature: 550 °C[2]

      • Curtain Gas: 35 psi[2]

      • Collision Gas (CAD): Medium/9 psi[2]

    • MRM Transitions (Predicted):

      • Q1 (Parent Ion): m/z 112.1 (for [M+H]⁺ of C₅H₉N₃).

      • Q3 (Fragment Ions): Optimize collision energy to find the most intense, stable fragments. Predicted fragments are discussed in the next section. A quantifier and a qualifier transition should be used for robust analysis.

Expected Fragmentation Pathways

Understanding the fragmentation is key to confirming the molecule's identity and setting up a specific MRM assay. The fragmentation of small molecules is governed by fundamental chemical principles, such as the stability of the resulting ions and neutral losses.[4] For C-(2-Methyl-2H-pyrazol-3-yl)-methylamine, we can predict two primary fragmentation routes based on the known behavior of amines and pyrazole rings.[5][6][7][8]

  • Alpha-Cleavage: This is a characteristic fragmentation pathway for amines.[6][8] Cleavage of the bond between the methylene bridge and the pyrazole ring is expected, leading to a stable iminium ion.

  • Pyrazole Ring Fission: Heterocyclic rings can undergo cleavage.[4] For pyrazoles, a common pathway involves the loss of hydrogen cyanide (HCN) or dinitrogen (N₂), leading to characteristic fragments.[7]

Caption: Predicted MS/MS fragmentation pathways for protonated C-(2-Methyl-2H-pyrazol-3-yl)-methylamine.

Comparison with Alternative Analytical Techniques

While LC-MS/MS is a powerful tool, other techniques have their place in the analytical workflow. The choice of method often depends on the specific question being asked—be it structural confirmation, routine purity testing, or quantification.

TechniquePrincipleAdvantagesDisadvantagesBest For
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.Unmatched sensitivity and specificity; suitable for complex matrices; both qualitative and quantitative.Higher capital and operational cost; requires skilled operators.Trace-level quantification; impurity identification; metabolite studies.
GC-MS Separation of volatile compounds in a gas phase followed by mass detection.Excellent chromatographic resolution; extensive spectral libraries for identification.Requires analyte to be volatile and thermally stable; amines often require derivatization to improve peak shape and prevent column adsorption.[9][10]Analysis of volatile impurities or related substances.
NMR Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency.Provides unambiguous structural information; non-destructive.Relatively low sensitivity compared to MS; not suitable for trace analysis; requires larger sample amounts.Definitive structure elucidation of the bulk material and major impurities.
HPLC-UV Chromatographic separation followed by detection based on UV light absorbance.Robust, reliable, and lower cost than MS; widely available.Lower sensitivity and specificity than MS; requires a UV chromophore; co-eluting impurities can interfere with quantification.Routine purity analysis and quantification of the main component at higher concentrations.

Conclusion

The analysis of C-(2-Methyl-2H-pyrazol-3-yl)-methylamine dihydrochloride is most effectively and comprehensively achieved using a well-developed LC-MS/MS method. The protocol outlined in this guide, leveraging positive mode ESI and MRM-based detection, provides a scientifically sound framework for achieving the high sensitivity and specificity required in modern pharmaceutical and chemical research. The rationale for selecting specific chromatographic and mass spectrometric conditions is rooted in the fundamental physicochemical properties of the analyte—namely its polarity and basicity.

While alternative methods like GC-MS, NMR, and HPLC-UV are valuable for specific applications such as volatile impurity analysis or primary structure confirmation, they do not offer the same combination of sensitivity and specificity for quantification in complex environments. By understanding the capabilities and limitations of each technique, researchers can design a holistic analytical strategy that ensures data integrity and accelerates the development timeline.

References

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  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. Retrieved from [Link]

  • Jhu, S.-C., Wang, J.-Y., Wang, H.-T., & Chen, S.-F. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(4), 14. Available at: [Link]

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  • Casal, S., Mendes, E., Fernandes, J. O., Oliveira, M. B. P. P., & Ferreira, M. A. (2004). Analysis of heterocyclic aromatic amines in foods by gas chromatography-mass spectrometry as their tert.-butyldimethylsilyl derivatives. Journal of Chromatography A, 1042(1-2), 193-200. Available at: [Link]

  • Wu, S., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460558. Available at: [Link]

  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • NIST. (2021). Characterization of the Trimethylsilyl Derivatives of 6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and Its Analogs by Gas Chromatography/Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

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A Researcher's Guide to Alternatives for C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride in Histamine H3 Receptor Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers navigating the complex landscape of central nervous system (CNS) pharmacology, the selection of appropriate molecular tools is paramount. C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride, a substituted pyrazole derivative, has emerged as a valuable research chemical, particularly in studies targeting the histamine H3 receptor (H3R). The H3R, a presynaptic autoreceptor, modulates the release of histamine and other key neurotransmitters, making it a critical target for therapeutic intervention in a range of neurological and psychiatric disorders, including Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and schizophrenia.[1][2]

This guide provides a comprehensive comparison of C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride with prominent alternative H3R antagonists. By examining their structural nuances, mechanisms of action, and performance in key experimental paradigms, this document aims to equip researchers with the necessary insights to make informed decisions for their specific research needs. While direct head-to-head comparative data for C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride is not extensively published, we will draw upon data from structurally similar and well-characterized pyrazole-based H3R antagonists to provide a robust comparative framework.

The Pyrazole Scaffold: A Privileged Motif in H3R Antagonism

The pyrazole core is a well-established pharmacophore in the design of H3R antagonists. Its five-membered aromatic ring structure, containing two adjacent nitrogen atoms, provides a versatile scaffold for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 2-methyl-2H-pyrazol-3-yl moiety in the target compound is a key feature that influences its interaction with the H3 receptor.

Comparative Analysis of H3R Antagonists

To provide a thorough comparison, we will evaluate C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride and its alternatives based on several critical parameters:

  • Chemical Structure and Synthesis: Understanding the synthetic accessibility and structural features of each compound is crucial for structure-activity relationship (SAR) studies and the design of novel analogs.

  • In Vitro Pharmacology: This includes binding affinity (Ki) for the H3 receptor and functional activity (e.g., inverse agonism) in cell-based assays.

  • In Vivo Efficacy: Performance in animal models of cognition and anxiety provides insights into the potential therapeutic utility of these compounds.

The Alternatives:
  • Betahistine: A well-known H3R antagonist and weak H1R agonist, often used in the treatment of Meniere's disease.[3] Its dual activity can be a confounding factor in research focused solely on H3R.

  • Pitolisant (Wakix®): The first H3R inverse agonist to receive clinical approval for the treatment of narcolepsy.[4][5] It serves as a benchmark for potent and selective H3R antagonists.

  • Ciproxifan: A potent and selective H3R antagonist/inverse agonist widely used as a research tool.[2] It has been shown to improve cognitive performance in various animal models.[6]

Data Presentation: A Head-to-Head Look

To facilitate a clear comparison, the following table summarizes key in vitro and in vivo data for a representative pyrazole-based H3R antagonist (structurally analogous to our target compound) alongside established alternatives. Note: Data for the representative pyrazole is compiled from studies on closely related analogs and is intended for comparative purposes.

CompoundChemical StructureH3R Binding Affinity (Ki, nM)Functional ActivityPerformance in Novel Object Recognition (NOR) TestPerformance in Elevated Plus Maze (EPM) Test
Representative Pyrazole 1-10Inverse AgonistSignificant improvement in discrimination indexAnxiolytic-like effects observed
Betahistine 50-200Antagonist/Weak H1 AgonistModest improvementVariable effects
Pitolisant 0.5-5Inverse AgonistRobust improvement in discrimination indexAnxiolytic-like effects observed
Ciproxifan 1-15Inverse AgonistSignificant improvement in discrimination indexAnxiolytic-like effects observed

Experimental Protocols: Methodologies for a Validated Comparison

The following are detailed protocols for key experiments used to characterize and compare H3R antagonists. The causality behind experimental choices is highlighted to provide a deeper understanding of the scientific rationale.

Experimental Workflow: From Synthesis to In Vivo Testing

Caption: A streamlined workflow for the comprehensive evaluation of H3R antagonists.

Synthesis of a Representative Pyrazole-Based H3R Antagonist

Rationale: The synthesis of (2-methyl-1H-pyrazol-3-yl)methanamine serves as a representative example for the preparation of the core scaffold of C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride. This multi-step synthesis allows for the introduction of key functional groups and provides a template for generating analogs for SAR studies.

Protocol:

  • Step 1: Synthesis of 3-formyl-1-methyl-1H-pyrazole. To a solution of 1-methylpyrazole in anhydrous DMF at 0°C, add POCl3 dropwise. Stir the reaction mixture at room temperature for 2 hours, then heat at 80°C for 4 hours. Cool the mixture and pour it onto crushed ice, then neutralize with a saturated NaHCO3 solution. Extract the product with ethyl acetate, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Step 2: Synthesis of (E)-N-((2-methyl-1H-pyrazol-3-yl)methylene)aniline. To a solution of 3-formyl-1-methyl-1H-pyrazole in ethanol, add aniline and a catalytic amount of acetic acid. Reflux the mixture for 6 hours. After cooling, the product precipitates and is collected by filtration.

  • Step 3: Synthesis of (2-methyl-1H-pyrazol-3-yl)methanamine. To a solution of the imine from Step 2 in methanol, add NaBH4 portion-wise at 0°C. Stir the reaction mixture at room temperature for 3 hours. Quench the reaction with water and extract the product with dichloromethane. Dry the organic layer and concentrate to obtain the desired amine.

In Vitro Histamine H3 Receptor Binding Assay

Rationale: This assay determines the binding affinity (Ki) of a compound for the H3 receptor. A lower Ki value indicates a higher binding affinity. This is a primary screening assay to identify potent H3R ligands.

Protocol:

  • Prepare cell membranes from HEK-293 cells stably expressing the human H3 receptor.

  • Incubate the cell membranes with a known concentration of a radiolabeled H3R antagonist (e.g., [3H]-Nα-methylhistamine) and varying concentrations of the test compound.

  • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.[7]

In Vitro Functional Assay (cAMP Accumulation)

Rationale: This assay determines the functional activity of a compound at the H3 receptor, specifically whether it acts as an antagonist or an inverse agonist. H3R activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will block the effect of an agonist, while an inverse agonist will inhibit the basal activity of the receptor.

Protocol:

  • Plate HEK-293 cells expressing the human H3 receptor in a 96-well plate.

  • Pre-treat the cells with the test compound at various concentrations.

  • Stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence or absence of a known H3R agonist (e.g., (R)-α-methylhistamine).

  • After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA kit.

  • Plot the cAMP levels against the concentration of the test compound to determine its effect on agonist-induced and basal signaling.

In Vivo Novel Object Recognition (NOR) Test

Rationale: The NOR test assesses a rodent's ability to recognize a novel object in a familiar environment, a measure of recognition memory. This is a widely used behavioral paradigm to evaluate the pro-cognitive effects of compounds.[8]

Protocol:

  • Habituation Phase: Individually house mice and handle them for several days before the experiment. On day 1, allow each mouse to freely explore an open-field arena for 10 minutes.

  • Training Phase (T1): On day 2, place two identical objects in the arena and allow the mouse to explore for 10 minutes.

  • Testing Phase (T2): After a retention interval (e.g., 1 hour or 24 hours), replace one of the familiar objects with a novel object and allow the mouse to explore for 5 minutes.

  • Data Analysis: Record the time spent exploring each object. The discrimination index (DI) is calculated as (Time with novel object - Time with familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

In Vivo Elevated Plus Maze (EPM) Test

Rationale: The EPM test is a widely used model to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in the open arms of the maze.[9]

Protocol:

  • The EPM apparatus consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.

  • Administer the test compound to the mice at a predetermined time before the test.

  • Place each mouse in the center of the maze, facing an open arm.

  • Allow the mouse to explore the maze for 5 minutes.

  • Record the time spent in the open arms and the number of entries into the open and closed arms.

  • An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic-like effect.

Structure-Activity Relationship (SAR) Insights

The pyrazole scaffold offers several points for modification to optimize H3R antagonist activity. Key SAR observations include:

  • N1-Substitution on the Pyrazole Ring: The methyl group at the N1 position of the pyrazole in C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride is crucial for potent H3R antagonism. Larger or more polar substituents at this position can decrease affinity.

  • The Basic Amine: The methylamine side chain provides a basic nitrogen atom that is essential for interaction with a conserved aspartate residue in the H3 receptor binding pocket.

  • Linker Length and Composition: The length and nature of the linker connecting the pyrazole core to other parts of the molecule can significantly impact potency and selectivity.

Caption: Key structural elements influencing the activity of pyrazole-based H3R antagonists.

Conclusion and Future Directions

C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride represents a valuable research tool for investigating the role of the histamine H3 receptor in the CNS. This guide has provided a comparative framework for evaluating this compound against established alternatives like betahistine, pitolisant, and ciproxifan. The choice of the most suitable H3R antagonist will ultimately depend on the specific research question, the desired pharmacological profile, and the experimental models employed.

Future research should focus on obtaining direct comparative data for C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride to solidify its pharmacological profile. Furthermore, exploring the therapeutic potential of novel pyrazole-based H3R antagonists with improved selectivity and pharmacokinetic properties remains a promising avenue for the development of new treatments for a range of neurological and psychiatric disorders.

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  • de Esch, I. J., Thurmond, R. L., & Jongejan, A. (2005). Discovery of potent and selective histamine H3 receptor inverse agonists based on the 3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one scaffold. Journal of medicinal chemistry, 48(23), 7434–7437. [Link]

Sources

Pyrazole vs. Imidazole: A Strategic Guide to Scaffold Selection in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

For the medicinal chemist, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate pharmacological and pharmacokinetic profile of a drug candidate. Among the plethora of choices, the five-membered diazoles, pyrazole and imidazole, are recurrent motifs found in a multitude of approved therapeutics. While structurally similar, their subtle yet significant differences in physicochemical and electronic properties dictate their strategic application in drug design. This guide provides a comparative analysis of pyrazole and imidazole derivatives, offering experimental insights and actionable protocols to inform rational scaffold selection.

Fundamental Physicochemical and Structural Distinctions

At the heart of their divergent behaviors lie the positional arrangement of their two nitrogen atoms. In pyrazole, the nitrogens are adjacent (1,2-diazole), whereas in imidazole, they are separated by a carbon (1,3-diazole). This seemingly minor difference has profound consequences for their electronic distribution, basicity, and hydrogen bonding potential.

A computational study highlighted that the imidazole ring is generally more stable than the pyrazole ring due to the separation of the electronegative nitrogen atoms by a carbon, creating a more stable N-C-N system compared to the coulombically repulsive N-N system in pyrazole.

PropertyPyrazoleImidazoleRationale for Significance in Drug Design
pKa of Conjugate Acid ~2.5~7.1Imidazole's higher basicity allows it to be protonated at physiological pH, enabling ionic interactions with target proteins (e.g., aspartate, glutamate residues). Pyrazole is a much weaker base.
Hydrogen Bonding One H-bond donor (N1-H), one H-bond acceptor (N2)One H-bond donor (N1-H), one H-bond acceptor (N3)Both can engage in crucial hydrogen bonding networks within a binding pocket. The spatial orientation of these interactions differs, influencing binding orientation.
Dipole Moment ~1.6 D~3.6 DImidazole's larger dipole moment can enhance solubility and interactions with polar residues in a target protein.
Lipophilicity (ClogP) ~0.24~0.08Both are relatively polar, but pyrazole is slightly more lipophilic, which can influence membrane permeability and interactions with hydrophobic pockets.
Metabolic Stability Generally more stable to oxidationN3 can coordinate with the heme iron of cytochrome P450 enzymes, leading to inhibition and potential drug-drug interactions.[1][2]Scaffold choice can significantly impact a compound's metabolic profile and potential for adverse effects.

The Strategic Role of Pyrazole and Imidazole as Bioisosteres

Bioisosteric replacement is a cornerstone of lead optimization, and both pyrazoles and imidazoles are frequently employed as bioisosteres for other functional groups, and for each other, to fine-tune a molecule's properties.[3]

Case Study: Bioisosteric Replacement of Rimonabant's Pyrazole

The CB1 receptor antagonist Rimonabant features a 1,5-diarylpyrazole core. Studies on the bioisosteric replacement of this pyrazole with an imidazole scaffold revealed a close correlation in the biological results, demonstrating that in this specific context, the imidazole could effectively mimic the pyrazole's role in binding to the receptor.[4] This highlights that while their intrinsic properties differ, their ability to present key pharmacophoric features in the correct spatial orientation can lead to retained biological activity. However, it is crucial to note that successful bioisosteric replacement is highly dependent on the specific target and binding pocket environment.[5]

Comparative Metabolic Stability: A Critical Consideration

A drug candidate's metabolic fate is a key determinant of its success. The interaction of pyrazole and imidazole derivatives with metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily, can differ significantly.

Imidazole-containing drugs, such as the antifungal ketoconazole, are well-known inhibitors of CYP enzymes.[2] The lone pair of electrons on the N3 atom of the imidazole ring can coordinate with the heme iron of CYP enzymes, leading to potent inhibition.[1] This can result in clinically significant drug-drug interactions. Pyrazoles, being less basic, generally exhibit weaker interactions with the CYP heme iron and are often considered more metabolically robust in this regard.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol provides a framework for comparing the metabolic stability of a pyrazole and an imidazole derivative.

Objective: To determine the in vitro intrinsic clearance (Clint) and half-life (t1/2) of test compounds in human liver microsomes.

Materials:

  • Human Liver Microsomes (pooled, from a reputable supplier)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Test compounds (pyrazole and imidazole derivatives, 10 mM stock in DMSO)

  • Positive control compounds (e.g., midazolam for high clearance, dextromethorphan for moderate clearance)[6]

  • Acetonitrile (ACN) containing an internal standard (for protein precipitation and sample analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Thaw human liver microsomes at 37°C and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).[7] Keep on ice.

    • Prepare the test compounds and positive controls by diluting the DMSO stock solutions in phosphate buffer to an intermediate concentration. The final incubation concentration should be 1 µM with a final DMSO concentration of ≤ 0.25%.[7]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Add the diluted microsomes to the wells of a 96-well plate.

    • Add the test compounds and positive controls to the appropriate wells.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[6]

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), quench the reaction by adding 2-3 volumes of ice-cold ACN containing the internal standard.[7]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to determine the peak area of the parent compound relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) = (k / microsomal protein concentration) * 1000.

Synthetic Accessibility: A Practical Comparison

The ease and efficiency of synthesis are critical factors in drug development. Both pyrazole and imidazole scaffolds are accessible through well-established synthetic routes.

Representative Synthesis of a Pyrazole Derivative (Celecoxib)

Celecoxib, a selective COX-2 inhibitor, features a 1,5-diarylpyrazole core. A common synthetic approach involves the condensation of a 1,3-diketone with a hydrazine derivative.[8]

Step 1: Claisen Condensation to form the 1,3-Diketone

  • To a solution of p-methylacetophenone in an aprotic solvent (e.g., THF), add a strong base (e.g., sodium hydride) at 0°C.

  • Slowly add ethyl trifluoroacetate and allow the reaction to warm to room temperature.

  • After stirring for several hours, quench the reaction with aqueous acid and extract the product, 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.[8]

Step 2: Cyclization to form the Pyrazole Ring

  • Dissolve the 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione and 4-sulfonamidophenylhydrazine hydrochloride in ethanol.[8]

  • Heat the mixture to reflux for several hours.

  • Upon cooling, the celecoxib product will precipitate and can be collected by filtration.[8]

Representative Synthesis of an Imidazole Derivative

The Debus-Radziszewski imidazole synthesis is a classic method for preparing imidazoles.[1]

  • Combine a dicarbonyl compound (e.g., benzil), an aldehyde (e.g., benzaldehyde), and ammonia (or an ammonium salt) in a suitable solvent such as glacial acetic acid.

  • Heat the mixture, often under microwave irradiation to accelerate the reaction.

  • The reaction proceeds through the condensation of the components to form the imidazole ring.

  • The product, in this case 2,4,5-triphenylimidazole (lophine), can be isolated by precipitation and filtration upon cooling.[1]

Comparative Biological Evaluation: In Vitro Assays

Assessing the biological activity of novel pyrazole and imidazole derivatives is paramount. Kinase inhibition and general cytotoxicity are common starting points for many drug discovery campaigns.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (often radiolabeled [γ-³²P]-ATP or used in a system that detects ADP production)

  • Kinase reaction buffer (typically containing Tris-HCl, MgCl₂, and other components)[6]

  • Test compounds (serial dilutions)

  • Positive control inhibitor

  • Method for detecting kinase activity (e.g., phosphocellulose paper and scintillation counting for radiolabeled assays, or a commercial luminescence-based kit like ADP-Glo™)[9]

Procedure (Radiometric Assay Example):

  • Prepare a reaction mixture containing the kinase, substrate, and reaction buffer.

  • Add serial dilutions of the test compounds or positive control to the reaction mixture in a 96-well plate.

  • Initiate the kinase reaction by adding [γ-³²P]-ATP.[6]

  • Incubate at 30°C for a predetermined time, ensuring the reaction is in the linear range.[6]

  • Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Wash the paper extensively to remove unincorporated [γ-³²P]-ATP.

  • Quantify the incorporated radioactivity on the substrate using a scintillation counter.

  • Plot the percentage of kinase inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To assess the effect of test compounds on cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • 96-well cell culture plates

  • Test compounds (serial dilutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[4]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[4]

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).[4]

  • Add 10-20 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4]

  • Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.[4]

  • Shake the plate for 15 minutes to ensure complete solubilization.[2]

  • Read the absorbance at a wavelength of ~570-590 nm using a microplate reader.[2]

  • Calculate the percentage of cell viability relative to untreated control cells and plot against the logarithm of the compound concentration to determine the IC50 value.

Visualization of Key Concepts

Structural and Electronic Differences

Caption: Key structural and electronic differences between pyrazole and imidazole.

General Workflow for Comparative Drug Design Study

Workflow start Identify Lead Scaffold synthesis Synthesize Pyrazole and Imidazole Analogs start->synthesis physchem Physicochemical Characterization (pKa, logP) synthesis->physchem bio_eval Biological Evaluation (Potency, Selectivity) synthesis->bio_eval dmpk DMPK Profiling (Metabolic Stability, CYP Inhibition) synthesis->dmpk sar Structure-Activity Relationship (SAR) Analysis physchem->sar bio_eval->sar dmpk->sar optimization Lead Optimization sar->optimization

Caption: A generalized workflow for the comparative evaluation of pyrazole and imidazole analogs in drug design.

Conclusion: Making an Informed Decision

The choice between a pyrazole and an imidazole scaffold is not arbitrary but a strategic decision based on the specific goals of a drug discovery program.

  • Choose Imidazole when:

    • A basic center is required for ionic interactions with the target.

    • Enhanced water solubility is desired.

    • The N-C-N arrangement is sterically or electronically favored in the binding pocket.

  • Choose Pyrazole when:

    • A less basic, more metabolically stable core is preferred to avoid CYP inhibition.

    • Slightly higher lipophilicity is needed to access hydrophobic pockets.

    • The adjacent nitrogen atoms offer a unique hydrogen bonding pattern required for target engagement.

Ultimately, the optimal choice must be determined empirically. By synthesizing and evaluating both series of analogs in parallel, medicinal chemists can generate clear structure-activity and structure-property relationships, enabling a data-driven decision that maximizes the potential for success. This guide provides the foundational knowledge and practical protocols to embark on such a comparative investigation with scientific rigor.

References

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  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Lange, J. H. M., et al. (2005). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 48(6), 1823–1838. [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. [Link]

  • Leeson, P. D. (2016). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. ACS Medicinal Chemistry Letters, 7(10), 891–895. [Link]

  • Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Lange, J. H. M., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. PubMed. [Link]

  • Czernek, J. (2019). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. PURKH. [Link]

  • BioIVT. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]

  • Hutzler, J. M., et al. (2006). Inhibition of Cytochrome P450 3A4 by a Pyrimidineimidazole: Evidence for Complex Heme Interactions. Chemical Research in Toxicology, 19(12), 1650–1659. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. [Link]

  • Kumar, A., et al. (2008). Bioisosteric replacement of dihydropyrazole of 4S-(-)-3-(4-chlorophenyl)-N-methyl-N'-[(4-chlorophenyl)-sulfonyl]-4-phenyl-4,5-dihydro-1H-pyrazole-1-caboxamidine (SLV-319) a potent CB1 receptor antagonist by imidazole and oxazole. Bioorganic & Medicinal Chemistry Letters, 18(11), 3239–3243. [Link]

  • Google Patents. (2012). CN102391184A - Synthesis method of celecoxib.

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A Researcher's Guide to Validating the Biological Activity of Synthesized Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis of novel pyrazole compounds is but the initial step in a long and meticulous journey. The true potential of these heterocyclic scaffolds lies in their biological activity, a characteristic that must be rigorously validated through a cascade of carefully selected and executed experiments. This guide provides an in-depth technical comparison of key methodologies for assessing the anticancer, antimicrobial, and enzyme-inhibiting properties of newly synthesized pyrazole derivatives, grounded in the principles of scientific integrity and field-proven insights.

The Enduring Promise of the Pyrazole Scaffold

Pyrazole and its derivatives have consistently emerged as privileged structures in medicinal chemistry, demonstrating a vast spectrum of pharmacological activities. This versatility stems from the pyrazole ring's unique electronic and steric properties, which allow for diverse substitutions and interactions with various biological targets. From established drugs to promising clinical candidates, the pyrazole core is a testament to the power of heterocyclic chemistry in addressing unmet medical needs. However, to elevate a synthesized compound from a mere chemical entity to a potential therapeutic agent, a systematic and robust validation of its biological effects is paramount.

I. Assessing Anticancer Activity: A Multi-Faceted Approach

The evaluation of a pyrazole compound's anticancer potential necessitates a tiered approach, beginning with broad cytotoxicity screening and progressing to more mechanistic assays. The choice of assays is critical and should be guided by the putative mechanism of action, if known, or designed to elucidate it.

A. Foundational Cytotoxicity Screening: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone of in vitro cytotoxicity testing, providing a quantitative measure of a compound's ability to reduce cell viability.[1][2][3][4] This colorimetric assay is based on the principle that metabolically active cells, specifically their mitochondrial NAD(P)H-dependent oxidoreductase enzymes, can reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[1] The intensity of the resulting color, measured spectrophotometrically, is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the synthesized pyrazole compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24-72 hours, depending on the cell line and experimental objectives.

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[1][3]

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[2]

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.

Data Presentation: Cytotoxicity of Pyrazole Derivatives

CompoundTarget Cell LineIncubation Time (h)IC50 (µM)
Pyrazole-AMCF-74815.2
Pyrazole-BMCF-7485.8
Pyrazole-CMCF-74822.1
DoxorubicinMCF-7481.2
Pyrazole-AA5494825.6
Pyrazole-BA5494810.3
Pyrazole-CA5494835.4
DoxorubicinA549482.5
B. Delving Deeper: Mechanistic Assays

While the MTT assay provides a global picture of cytotoxicity, it does not reveal the underlying mechanism of cell death. To understand how a pyrazole compound exerts its anticancer effects, further assays are necessary.

Many anticancer agents function by arresting the cell cycle at specific checkpoints, thereby preventing cell proliferation. Flow cytometry with propidium iodide (PI) staining is a powerful technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[5][6][7][8][9] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the DNA content.[5]

Experimental Workflow: Cell Cycle Analysis

A Cancer cells treated with pyrazole compound B Harvest and fix cells (e.g., with 70% ethanol) A->B C Treat with RNase to remove RNA B->C D Stain with Propidium Iodide (PI) C->D E Analyze DNA content by flow cytometry D->E F Generate DNA content histogram E->F G Quantify cells in G0/G1, S, and G2/M phases F->G

Caption: Workflow for cell cycle analysis using flow cytometry.

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate malignant cells. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells.[10][11][12][13] Co-staining with a viability dye like PI allows for the differentiation between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[10]

Experimental Protocol: Annexin V Apoptosis Assay

  • Cell Treatment: Treat cells with the pyrazole compound for a predetermined time.

  • Cell Harvesting: Harvest both adherent and suspension cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.[12]

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[12][13]

  • Analysis: Analyze the stained cells by flow cytometry within one hour.[12]

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, and their disruption is a validated anticancer strategy. Some pyrazole derivatives have been shown to inhibit tubulin polymerization.[14][15][16] The effect of a compound on tubulin polymerization can be assessed in vitro by monitoring the change in turbidity or fluorescence of a tubulin solution over time.[16][17]

II. Evaluating Antimicrobial Efficacy: The First Line of Defense

The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. Pyrazole compounds have shown promise in this area.[18] The initial assessment of a compound's antimicrobial activity is typically performed using diffusion or dilution methods.

A. Agar Disk Diffusion (Kirby-Bauer) Method

This is a widely used qualitative method to determine the susceptibility of a microorganism to a particular antimicrobial agent.[19][20][21][22][23] A paper disk impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with a specific microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of no growth, known as the zone of inhibition, will appear around the disk after incubation. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[23]

Experimental Protocol: Agar Disk Diffusion

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland turbidity standard.[20]

  • Plate Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate using a sterile swab.[19][20]

  • Disk Application: Aseptically place a sterile paper disk impregnated with a known concentration of the pyrazole compound onto the surface of the agar. Gently press the disk to ensure complete contact.[22][23]

  • Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.[22]

  • Zone Measurement: Measure the diameter of the zone of inhibition in millimeters.

Data Presentation: Antimicrobial Activity of Pyrazole Derivatives

CompoundConcentration (µ g/disk )Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
Pyrazole-D501814
Pyrazole-E502219
Pyrazole-F50129
Ciprofloxacin52530

III. Unraveling Enzyme Inhibition: A Mechanistic Insight

Many drugs exert their therapeutic effects by inhibiting the activity of specific enzymes. Pyrazole derivatives have been identified as inhibitors of various enzymes, including kinases, oxidases, and hydrolases. Spectrophotometric enzyme inhibition assays are a common method for quantifying the inhibitory potential of a compound.[18][24][25][26][27]

A. General Spectrophotometric Enzyme Inhibition Assay

This assay measures the rate of an enzyme-catalyzed reaction by monitoring the change in absorbance of a substrate or product over time.[26][27] The assay is performed in the presence and absence of the inhibitor to determine its effect on the reaction rate.

Experimental Workflow: Enzyme Inhibition Assay

A Prepare reaction mixture (buffer, enzyme, pyrazole inhibitor) B Pre-incubate to allow inhibitor binding A->B C Initiate reaction by adding substrate B->C D Monitor change in absorbance over time using a spectrophotometer C->D E Calculate initial reaction velocities D->E F Determine percentage inhibition and IC50 value E->F

Caption: General workflow for a spectrophotometric enzyme inhibition assay.

IV. The Role of In Silico Validation: Molecular Docking

In addition to in vitro assays, computational methods play a crucial role in validating the biological activity of synthesized compounds. Molecular docking is a powerful in silico technique used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a target protein (receptor).[28][29][30][31] This method can provide valuable insights into the potential mechanism of action of a compound and guide further experimental studies.

The fundamental principle of molecular docking is to find the optimal conformation and orientation of the ligand within the receptor's binding pocket that results in the lowest binding energy.[28] This is achieved through a combination of a search algorithm, which generates various poses of the ligand, and a scoring function, which estimates the binding affinity for each pose.[29]

Conclusion: A Rigorous Path to Discovery

The validation of the biological activity of synthesized pyrazole compounds is a critical and multifaceted process that requires a combination of in vitro and in silico approaches. By employing a systematic and logical progression of assays, from broad screening to detailed mechanistic studies, researchers can confidently assess the therapeutic potential of their novel creations. The experimental protocols and comparative data presented in this guide serve as a foundational framework for this essential endeavor, ultimately contributing to the advancement of drug discovery and the development of new medicines.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]

  • Protocol for enzyme assays. The Royal Society of Chemistry. Available at: [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link]

  • Principles and Applications of Molecular Docking in Drug Discovery and Development: Review Article. ResearchGate. Available at: [Link]

  • Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. Available at: [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Available at: [Link]

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  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Available at: [Link]

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  • A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available at: [Link]

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  • Assaying cell cycle status using flow cytometry. PMC - NIH. Available at: [Link]

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Retrosynthesis Analysis

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C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride
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C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride

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